molecular formula C33H28N2O6 B557181 Fmoc-Dap(Fmoc)-OH CAS No. 201473-90-7

Fmoc-Dap(Fmoc)-OH

Número de catálogo: B557181
Número CAS: 201473-90-7
Peso molecular: 548.6 g/mol
Clave InChI: CEEGOSWFFHSPHM-PMERELPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Dap(Fmoc)-OH is a specially engineered protected amino acid building block critical for solid-phase peptide synthesis (SPPS). This compound features a diaminopropionic acid (Dap) backbone where both the alpha-amino group and the side-chain amino group are protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy is essential for constructing complex peptide architectures, as it allows for the selective introduction of branching points or the site-specific attachment of valuable probes such as fluorescent dyes, biotin tags, or quencher molecules . In Fmoc-based SPPS, this reagent serves as a key raw material for the incorporation of a selectively addressable scaffold into growing peptide chains. The orthogonal protection scheme enables chemists to deprotect the side-chain amine selectively after the peptide backbone is assembled, providing a unique handle for further functionalization. This makes this compound particularly valuable in research areas like chemical biology and pharmaceutical development, where it is used to create peptide-drug conjugates, diagnostic imaging agents, and other sophisticated biomolecular tools. As with all such specialized reagents, this compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use. This product requires careful handling and should be stored as recommended to maintain its stability and performance.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGOSWFFHSPHM-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373238
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201473-90-7
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively modifiable diaminopropionic acid residue.

Core Properties and Specifications

This compound is a crystalline solid utilized in peptide chemistry to incorporate a diaminopropionic acid (Dap) residue into a peptide sequence. Both the alpha-amino and beta-amino groups are protected with the base-labile Fmoc group, allowing for selective deprotection strategies.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₃₃H₂₈N₂O₆
Molecular Weight 548.59 g/mol
CAS Number 201473-90-7
Appearance Crystals or crystalline powder
Purity (HPLC) ≥97.0%
Melting Point Data not available
Boiling Point (Predicted) 809.5 ± 65.0 °C[1]
Density (Predicted) 1.330 g/cm³[1]
Solubility Soluble in DMF, NMP, and other polar aprotic solvents.[2]
Storage Temperature 2-8°C
Spectroscopic and Analytical Data

While direct spectra are not provided here, typical analytical data for this compound can be obtained through various spectroscopic methods. This data is crucial for identity confirmation and purity assessment.

  • ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are available from commercial suppliers and chemical databases.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The presence of two Fmoc groups on the diaminopropionic acid backbone presents both opportunities and challenges in peptide synthesis.

Strategic Considerations

The di-Fmoc protection allows for the simultaneous deprotection of both amino groups, which can be advantageous in certain synthetic strategies. However, the bulky nature of the two Fmoc groups can lead to steric hindrance during the coupling reaction, potentially requiring optimized protocols to ensure efficient peptide bond formation.[3][4][5]

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and solid support.

2.2.1. Coupling of this compound

Due to the steric hindrance of the two Fmoc groups, a potent coupling reagent and potentially longer coupling times or double coupling may be necessary.[6][7]

  • Reagents and Solvents:

    • This compound (3-5 equivalents)

    • Coupling reagent, e.g., HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents)

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Peptide-resin with a free N-terminal amine

  • Procedure:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • In a separate reaction vessel, dissolve this compound and the coupling reagent in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

    • Wash the resin thoroughly with DMF to remove excess reagents and by-products.

2.2.2. Deprotection of the Fmoc Groups

The removal of both Fmoc groups is achieved simultaneously using a standard basic solution.

  • Reagents and Solvents:

    • 20% Piperidine in DMF (v/v)

    • DMF

  • Procedure:

    • Treat the peptide-resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

    • The resin is now ready for the coupling of the next amino acid.

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound in SPPS.

SPPS Cycle for Incorporation of this compound

sp_ps_cycle resin Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection 1. wash1 DMF Wash deprotection->wash1 2. coupling Coupling (this compound, HATU/DIPEA) wash1->coupling 3. wash2 DMF Wash coupling->wash2 4. new_resin Extended Peptide-Resin (Fmoc-Protected) wash2->new_resin 5. new_resin->deprotection Repeat Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

Fmoc Deprotection Mechanism

fmoc_deprotection fmoc_peptide Fmoc-NH-Peptide-Resin free_amine H₂N-Peptide-Resin fmoc_peptide->free_amine piperidine Piperidine adduct Dibenzofulvene-Piperidine Adduct piperidine->adduct

Caption: Base-catalyzed deprotection of the Fmoc group.

References

An In-depth Technical Guide to Fmoc-Dap(Fmoc)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Nα,Nβ-bis(fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. It details the chemical structure, properties, and application of this reagent in solid-phase peptide synthesis (SPPS), with a focus on creating branched or specially modified peptides.

Chemical Structure and Identification

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) where both the alpha-amino (Nα) and beta-amino (Nβ) groups are protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This dual protection allows for its direct incorporation into a peptide sequence and subsequent selective deprotection strategies.

IUPAC Name: (2S)-2,3-bis[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid

Synonyms: Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, Fmoc-3-(Fmoc-amino)-L-alanine[1]

The chemical structure of this compound is depicted below.

G Chemical Structure of this compound cluster_Dap Dap Core cluster_Fmoc_alpha Nα-Fmoc Group cluster_Fmoc_beta Nβ-Fmoc Group C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH NH_alpha NH C_alpha->NH_alpha NH_beta NH C_beta->NH_beta Fmoc_alpha Fmoc NH_alpha->Fmoc_alpha amide bond Fmoc_beta Fmoc NH_beta->Fmoc_beta amide bond

Caption: A simplified diagram illustrating the core L-2,3-diaminopropionic acid (Dap) structure with the attached Nα and Nβ Fmoc protecting groups.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimental data such as melting point and specific solubility are not widely reported in the literature.

PropertyValueReference
Molecular Formula C₃₃H₂₈N₂O₆[1]
Molecular Weight 548.59 g/mol [1]
CAS Number 201473-90-7[1]
Appearance Crystals[1]
Purity (HPLC) ≥97.0%[1]
Storage Temperature 2-8°C[1]
SMILES String OC(=O)--INVALID-LINK--NC(=O)OCC4c5ccccc5-c6ccccc46[1]
InChI Key CEEGOSWFFHSPHM-PMERELPUSA-N[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis to introduce a site for side-chain modification or branching. The key feature of this reagent is the presence of two Fmoc groups with slightly different lability, allowing for a degree of selective deprotection.

Orthogonal Protection Strategy

The use of two Fmoc groups on the same amino acid residue is an example of "pseudo-orthogonal" protection. While both groups are removed by the same reagent (typically piperidine in DMF), their rates of removal can differ. The Nα-Fmoc group is generally more labile than the Nβ-Fmoc group. This difference can be exploited to achieve selective deprotection, although it often requires careful control of reaction conditions. For true orthogonality, other protecting groups such as Boc or Alloc would be used on the side chain.

The logical relationship of the protecting groups in this compound within an SPPS workflow is illustrated below.

G Orthogonal Protection Logic in SPPS Peptide_Resin Peptide-Resin Incorporate Incorporate This compound Peptide_Resin->Incorporate Peptide_Dap Peptide-Dap(Fmoc)-Resin (Nα-Fmoc removed) Incorporate->Peptide_Dap Selective_Deprotection Selective Nβ-Fmoc Deprotection (e.g., controlled piperidine treatment) Peptide_Dap->Selective_Deprotection Continue_Synthesis Continue Peptide Elongation Peptide_Dap->Continue_Synthesis No side-chain modification Side_Chain_Modification Side-Chain Modification (e.g., branching, labeling) Selective_Deprotection->Side_Chain_Modification Side_Chain_Modification->Continue_Synthesis Final_Cleavage Final Cleavage & Global Deprotection Continue_Synthesis->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Logical workflow for utilizing this compound in SPPS, highlighting the option for selective side-chain modification.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence during manual Fmoc-SPPS and subsequent selective deprotection.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIPS, water)

Protocol for Incorporation and Sequential Deprotection

The experimental workflow is visualized in the following diagram.

G SPPS Workflow for this compound start Start with N-terminally deprotected peptide-resin coupling 1. Coupling: - Dissolve this compound, coupling  reagent, and DIPEA in DMF. - Add to resin and react for 2-4 h. start->coupling wash1 2. Wash: - DMF (3x) - DCM (3x) - DMF (3x) coupling->wash1 deprotection_alpha 3. Nα-Fmoc Deprotection: - Treat with 20% piperidine in DMF  (2 x 10 min). wash1->deprotection_alpha wash2 4. Wash: - DMF (5x) deprotection_alpha->wash2 continue_synthesis 5. Continue Peptide Elongation (Couple next amino acid) wash2->continue_synthesis selective_deprotection_beta 6. Selective Nβ-Fmoc Deprotection: - Treat with controlled concentration/ time of piperidine in DMF. continue_synthesis->selective_deprotection_beta For side-chain modification final_cleavage 9. Final Cleavage & Deprotection: - Treat with TFA/TIPS/H₂O. continue_synthesis->final_cleavage No side-chain modification wash3 7. Wash: - DMF (5x) selective_deprotection_beta->wash3 side_chain_reaction 8. Side-Chain Reaction: - Couple desired moiety to the  free Nβ-amine. wash3->side_chain_reaction side_chain_reaction->final_cleavage end Purified Peptide final_cleavage->end

Caption: A step-by-step experimental workflow for the incorporation and selective deprotection of this compound in solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • N-terminal Fmoc Deprotection (of the growing peptide chain): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-15 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Sequential Fmoc Deprotection:

    • Nα-Deprotection: To continue peptide elongation, treat the resin with 20% piperidine in DMF as described in step 2. This will primarily remove the Nα-Fmoc group.

    • Nβ-Deprotection (for side-chain modification): After the desired peptide length is achieved, the Nβ-Fmoc group can be removed. This may require more stringent or prolonged treatment with piperidine. The conditions should be optimized for the specific sequence. For example, treatment with 20% piperidine in DMF for an extended period (e.g., 1-2 hours) may be necessary. Careful monitoring is required to avoid degradation of the peptide.

  • Side-Chain Modification: Once the Nβ-amine is deprotected, the desired molecule (e.g., another amino acid for branching, a fluorescent label) can be coupled using standard coupling protocols.

  • Final Cleavage and Deprotection: After completion of the synthesis, the peptide is cleaved from the resin, and all remaining protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA and scavengers like TIPS and water (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours. The crude peptide is then precipitated with cold diethyl ether.

Conclusion

This compound is a valuable reagent for introducing L-2,3-diaminopropionic acid into synthetic peptides, providing a handle for further modifications. While the use of two identical protecting groups presents challenges for selective deprotection, careful control of reaction conditions can allow for the desired chemical transformations. This guide provides the fundamental information and a representative protocol for the successful application of this compound in peptide research and development.

References

Fmoc-Dap(Fmoc)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Fmoc)-OH. This reagent is a key building block in peptide synthesis, particularly for the introduction of diaminopropionic acid residues with fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the alpha and beta amino groups.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These details are crucial for accurate experimental planning, reaction stoichiometry, and analytical characterization.

ParameterValueReference
CAS Number 201473-90-7[1]
Molecular Weight 548.59 g/mol [1]
Empirical Formula C₃₃H₂₈N₂O₆
Synonyms Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, Fmoc-3-(Fmoc-amino)-L-alanine
Purity ≥97.0% (HPLC)
Form Crystals
Storage Temperature 2-8°C[1]

Logical Relationship of Compound Properties

The following diagram illustrates the key identifiers and properties of this compound.

This compound This compound CAS_201473_90_7 CAS Number 201473-90-7 This compound->CAS_201473_90_7 identifies MW_548_59 Molecular Weight 548.59 This compound->MW_548_59 has Formula_C33H28N2O6 Empirical Formula C33H28N2O6 This compound->Formula_C33H28N2O6 described by Application Application Peptide Synthesis This compound->Application used in

Caption: Key identifiers and application of this compound.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are highly dependent on the target peptide sequence and the scale of the synthesis. The information available from public sources does not include specific, universally applicable experimental methodologies.

However, a generalized workflow for the incorporation of this compound in solid-phase peptide synthesis (SPPS) is provided below. This serves as a conceptual guide for researchers to develop specific protocols tailored to their needs.

Start Start Resin 1. Swell Resin Start->Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 3. Wash Resin Fmoc_Deprotection->Washing_1 Coupling 4. Couple this compound (with HBTU/HOBt or similar) Washing_1->Coupling Washing_2 5. Wash Resin Coupling->Washing_2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping Cycle Repeat for next amino acid Capping->Cycle Cycle->Fmoc_Deprotection Next cycle End End Cycle->End Final acid

Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.

Disclaimer: This guide is intended for informational purposes for qualified professionals. It is not a substitute for detailed, validated experimental protocols. Researchers should consult relevant literature and safety data sheets before handling any chemical reagents.

References

Synthesis and Purification of Fmoc-Dap(Fmoc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in peptide synthesis and drug discovery. This document outlines detailed methodologies for its preparation, purification, and its primary application in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The presence of two Fmoc protecting groups on both the alpha (α) and beta (β) amino functions makes it a valuable reagent for introducing a Dap residue into a peptide chain where both amino groups are initially blocked. The Fmoc groups are base-labile, offering a consistent deprotection strategy during SPPS. The Dap side chain itself provides a site for further chemical modification, such as branching, cyclization, or conjugation to other molecules, making it a versatile tool in the design of complex peptides and peptidomimetics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 201473-90-7
Molecular Formula C₃₃H₂₈N₂O₆
Molecular Weight 548.59 g/mol
Appearance White to off-white crystalline solid
Purity (typical) ≥97.0% (HPLC)[1]
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of both amino groups of L-2,3-diaminopropionic acid using an activated Fmoc reagent. The following is a representative experimental protocol based on established methods for the Fmoc protection of amino acids.

Experimental Protocol: Synthesis

Materials:

  • L-2,3-diaminopropionic acid dihydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetone

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

  • Dissolution of Starting Material: Dissolve L-2,3-diaminopropionic acid dihydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Sufficient base should be used to neutralize the dihydrochloride salt and maintain a basic pH (around 8-9). Stir the mixture until the amino acid is fully dissolved.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of Fmoc Reagent: Dissolve Fmoc-OSu (2.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 60-90 minutes while stirring vigorously. Maintain the temperature below 10°C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound A L-2,3-diaminopropionic acid dihydrochloride B Dissolution in aq. NaHCO₃ / Dioxane A->B C Cooling to 0-5°C B->C D Addition of Fmoc-OSu (2.1 eq) C->D E Reaction overnight at RT D->E F Work-up (H₂O / Ether extraction) E->F G Acidification (1M HCl) & Precipitation F->G H Filtration & Washing G->H I Drying H->I J Crude this compound I->J

Synthesis Workflow Diagram

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as Fmoc-β-alanine, and any mono-Fmoc protected species. Recrystallization and preparative high-performance liquid chromatography (HPLC) are the most common methods.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities.

Materials:

  • Crude this compound

  • Toluene (or other suitable solvents like ethyl acetate/hexane mixture)

  • Heating mantle with stirrer, reflux condenser, filtration apparatus

Procedure:

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

  • Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, subsequently place the flask in a refrigerator or ice bath (0-4°C) for several hours.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Preparative RP-HPLC

For achieving the highest purity, preparative reverse-phase HPLC (RP-HPLC) is a powerful technique.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Method Development (Analytical Scale): An analytical HPLC run should be performed first to determine the retention time of the product and to optimize the separation from impurities. A typical gradient for analytical HPLC would be a linear gradient from 30% to 100% Mobile Phase B over 20-30 minutes.

  • Scaling Up to Preparative Scale: Based on the analytical results, a suitable gradient for the preparative scale is developed. This usually involves a shallower gradient around the elution time of the target compound to maximize resolution.

  • Sample Loading: The dissolved crude product is loaded onto the equilibrated preparative column.

  • Elution and Fraction Collection: The gradient is run, and fractions are collected based on the UV chromatogram. The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a fluffy white solid.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound A Crude this compound B Recrystallization A->B C Preparative RP-HPLC A->C D Dissolution in hot toluene B->D G Analytical HPLC for method development C->G E Cooling & Crystallization D->E F Filtration & Drying E->F K Pure this compound F->K H Preparative HPLC run & Fraction collection G->H I Purity analysis of fractions H->I J Pooling & Lyophilization I->J J->K

Purification Workflow Diagram

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a di-protected diaminopropionic acid residue into a peptide sequence. The following workflow outlines the key steps for its incorporation.

SPPS Workflow for this compound Incorporation

SPPS_Workflow cluster_spps Incorporation of this compound in SPPS A Resin Swelling (e.g., in DMF) B Fmoc Deprotection of N-terminal amino acid (20% piperidine in DMF) A->B C Washing (DMF) B->C D Coupling of this compound (Activation with HBTU/HATU & DIEA) C->D E Washing (DMF, DCM) D->E F Continue Peptide Elongation E->F Repeat cycle for subsequent amino acids G Final N-terminal Fmoc Deprotection F->G H Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) G->H I Precipitation & Purification of Peptide H->I

SPPS Incorporation Workflow
Quantitative Data in SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. Table 2 summarizes the expected efficiencies for the incorporation of this compound.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency >99%Kaiser Test or Chloranil Test
Fmoc Deprotection Efficiency >99%UV monitoring of piperidine-dibenzofulvene adduct
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 50-90%Analytical RP-HPLC
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass Spectrometry

Conclusion

The synthesis and purification of this compound can be achieved through well-established procedures in amino acid and peptide chemistry. The protocols provided in this guide offer a robust framework for researchers to produce high-purity material suitable for demanding applications in drug development and chemical biology. The strategic use of this di-protected amino acid in solid-phase peptide synthesis opens up avenues for the creation of novel and complex peptide architectures with tailored biological activities. Rigorous purification and analytical characterization are paramount to ensure the quality and successful application of this compound in these advanced research endeavors.

References

An In-depth Technical Guide to the Solubility of Nα,Nβ-bis(Fmoc)-L-2,3-diaminopropionic Acid (Fmoc-Dap(Fmoc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα,Nβ-bis(Fmoc)-L-2,3-diaminopropionic acid, commercially known as Fmoc-Dap(Fmoc)-OH. While precise quantitative solubility data for this specific reagent is not extensively available in public literature, this document extrapolates from established principles for structurally similar Fmoc-protected amino acids. Furthermore, it provides a detailed experimental protocol for researchers to determine these critical parameters in their own laboratory settings, ensuring optimal conditions for solid-phase peptide synthesis (SPPS).

The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.[1] Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences in the desired peptide.[1] this compound, with its two bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) groups, presents a unique solubility profile that must be carefully considered.

Physicochemical Properties of this compound

PropertyValue
Synonyms Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid
CAS Number 201473-90-7[2]
Molecular Formula C₃₃H₂₈N₂O₆[2]
Molecular Weight 548.59 g/mol [2]
Appearance White to off-white crystalline powder or crystals[2]
Storage Temperature 2-8°C[2]

Qualitative Solubility Profile

The solubility of this compound is dictated by the presence of the two large, nonpolar Fmoc protecting groups. These groups significantly increase the compound's affinity for organic solvents while drastically reducing its solubility in aqueous media. Like most Fmoc-protected amino acids, it is expected to exhibit good solubility in polar aprotic solvents commonly employed in SPPS.[1][3]

The following table summarizes the expected qualitative solubility of this compound.

SolventTypeExpected SolubilityNotes
N,N-Dimethylformamide (DMF) Polar AproticHigh The most common and effective solvent for SPPS and dissolving Fmoc-amino acids.[4][5]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh An excellent alternative to DMF, known for its strong solvating properties.[4][5] Some reports suggest Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[4]
Dimethyl sulfoxide (DMSO) Polar AproticHigh A very strong solvent, often used for difficult-to-dissolve reagents or as a co-solvent.[6]
Dichloromethane (DCM) Nonpolar AproticModerate to Low Less effective than DMF or NMP for solvating polar peptides and Fmoc-amino acids.[4]
Tetrahydrofuran (THF) Polar AproticModerate to Low Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP.[1]
Acetonitrile (ACN) Polar AproticLow Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions.
Water Polar ProticInsoluble The hydrophobic Fmoc groups significantly limit solubility in aqueous solutions.[1]
Methanol / Ethanol Polar ProticVery Low to Insoluble Limited solubility is expected due to the large nonpolar regions of the molecule.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of this compound experimentally. The following is a generalized and robust protocol based on the saturation shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[1][3]

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature (e.g., 25°C).

Materials and Equipment
  • This compound

  • High-purity solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a clean, dry vial. The amount should be visibly in excess of what is expected to dissolve.

  • Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.

Step 2: Equilibration

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[3] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

Step 3: Separation of Undissolved Solid

  • After equilibration, remove the vial from the shaker.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid material firmly at the bottom.[3]

Step 4: Sample Preparation for Analysis

  • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.

  • Accurately dilute the filtered supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will be necessary.

Step 5: HPLC Analysis and Quantification

  • Prepare Standards: Create a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and plot the peak area (detected by UV absorbance, typically around 265 nm or 301 nm for the Fmoc group) against the concentration to generate a linear calibration curve.[1]

  • Analyze Sample: Inject the diluted sample into the HPLC system under the same conditions.

  • Determine Concentration: Using the calibration curve, determine the concentration of this compound in the diluted sample based on its peak area.

Calculation of Solubility

Calculate the concentration of the original saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

Where: Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant Taken)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_hplc_prep 4. HPLC Sample Prep cluster_analysis 5. Analysis & Calculation start Weigh Excess This compound add_solvent Add Precise Volume of Test Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex shake Agitate at Constant Temp (24-48 hours) vortex->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Withdraw Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter dilute Dilute to Known Concentration filter->dilute hplc HPLC Analysis vs. Calibration Curve dilute->hplc calculate Calculate Final Solubility hplc->calculate

Caption: Experimental workflow for determining compound solubility.

References

Stability and Storage of Fmoc-Dap(Fmoc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH). Adherence to these guidelines is critical for maintaining the purity and reactivity of this reagent, ensuring the successful synthesis of high-quality peptides for research and therapeutic development.

Core Concepts: Understanding the Molecule

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, where both the alpha-amino and beta-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a diaminopropionic acid residue, which can serve as a branching point or be further functionalized after selective deprotection. The stability of this compound is intrinsically linked to the chemical nature of the Fmoc protecting group.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general best practices for Fmoc-protected amino acids.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.[1]
For long-term storage, -20°C is often recommended for Fmoc-amino acids.Further slows down chemical degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and hydrolysis.
Moisture Store in a desiccated environment.The Fmoc group and the carboxylic acid are susceptible to hydrolysis.
Light Protect from light.The fluorenyl moiety of the Fmoc group can be light-sensitive.
Container Tightly sealed, opaque container.Prevents exposure to moisture, light, and atmospheric contaminants.

Potential Degradation Pathways

A potential degradation pathway for this compound is illustrated below.

G Potential Degradation Pathways of this compound A This compound B Hydrolysis A->B H2O C Base-catalyzed Deprotection A->C Trace Bases D Fmoc-Dap-OH + Fmoc-H B->D E H-Dap(Fmoc)-OH + Fmoc-H B->E F Dibenzofulvene (DBF) + CO2 C->F

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 5.0 mL of a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Vortex until fully dissolved.

2. HPLC System and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm and 301 nm
Injection Volume 10 µL

3. Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Monitor for the appearance of new peaks over time, which may indicate degradation products.

The experimental workflow for stability testing is depicted below.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh this compound B Dissolve in Solvent (e.g., ACN/Water) A->B C Inject Sample B->C D Reverse-Phase HPLC (C18 column) C->D E UV Detection (265 nm, 301 nm) D->E F Integrate Peaks E->F G Calculate Purity (%) F->G H Identify Degradation Products F->H

Caption: Workflow for stability testing of this compound.

Handling and Best Practices

To ensure the longevity and reliability of this compound, the following handling practices are recommended:

  • Aliquoting: Upon receipt, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main container, which can introduce moisture and air.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Solvent Quality: Use high-purity, anhydrous, and amine-free solvents (e.g., DMF for peptide synthesis) for preparing solutions to prevent premature deprotection.

  • Solution Stability: Solutions of this compound are generally less stable than the solid form. Prepare solutions fresh for each use. If storage of a solution is necessary, store at -20°C or -80°C and use within a short period.

The logical relationship for proper handling and storage is outlined in the following diagram.

G Decision Tree for Handling and Storage A Receive this compound B Long-term Storage? A->B C Store at 2-8°C (or -20°C for extended periods) Desiccated, Dark B->C Yes D Prepare for Use B->D No E Equilibrate to Room Temp D->E F Weigh in Dry Environment E->F G Dissolve in High-Purity Solvent F->G H Use Immediately G->H

Caption: Decision tree for proper handling and storage.

By implementing these storage, handling, and analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and downstream applications.

References

The Role of Fmoc Protecting Groups in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is fundamental to the success of modern solid-phase peptide synthesis (SPPS), a technology that underpins both academic research and industrial drug development.[1] Among the chemical tools available, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant choice for the temporary protection of the α-amino group of amino acids.[1][2] Its popularity stems from its unique chemical properties, most notably its lability under mild basic conditions. This characteristic is the foundation of the Fmoc/tBu orthogonal protection strategy, which permits the selective removal of the N-terminal Fmoc group while acid-labile side-chain protecting groups (like tert-butyl, tBu) remain intact.[1][3] This guide provides an in-depth examination of the Fmoc group's chemistry, its application in SPPS, and the associated protocols and potential challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical structure and reactivity, which allows for its controlled application and removal during peptide synthesis.

Protection of Amino Acids

The Fmoc group is introduced to the α-amino group of an amino acid to prevent its reaction during the activation and coupling of the subsequent amino acid.[4] This is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][5] Fmoc-OSu is generally preferred due to its greater stability and a lower tendency to cause the formation of undesired dipeptides during the reaction.[5][6][7] The reaction proceeds via nucleophilic attack of the amino group on the Fmoc reagent, forming a stable carbamate linkage.[5][7]

Fmoc_Protection cluster_reactants Reactants cluster_products Products AA H₂N-CHR-COOH (Amino Acid) FmocAA Fmoc-NH-CHR-COOH (Fmoc-Protected Amino Acid) AA->FmocAA + Fmoc-OSu FmocOSu Fmoc-OSu (Fmoc Reagent) FmocOSu->FmocAA HOSu HOSu (N-Hydroxysuccinimide) FmocAA->HOSu + Base Base (e.g., NaHCO₃)

Caption: General scheme for the protection of an amino acid using Fmoc-OSu.

Deprotection Mechanism

The defining characteristic of the Fmoc group is its removal under mild basic conditions, a process that does not affect the acid-labile protecting groups used for amino acid side chains.[1][] The deprotection is a two-step β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][9][10]

  • Proton Abstraction: The base abstracts the acidic proton at the C9 position of the fluorenyl ring system.[6][9]

  • β-Elimination: This leads to the elimination of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which rapidly decarboxylates.[9][]

  • DBF Adduct Formation: The highly reactive DBF is immediately trapped by the secondary amine (e.g., piperidine) to form a stable adduct, driving the deprotection reaction to completion.[9][12]

This DBF-piperidine adduct has a strong UV absorbance at approximately 301 nm, which allows for the real-time quantitative monitoring of the deprotection reaction's progress.[1][10]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (C9-H) Fmoc_Peptide->Proton_Abstraction + Piperidine Intermediate Fluorenyl Anion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct + Piperidine Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Piperidine->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc chemistry is ideally suited for the iterative, cyclical process of SPPS. Each cycle extends the peptide chain by one amino acid and consists of three main stages: deprotection, activation/coupling, and washing.[4] This process is highly amenable to automation, which has significantly advanced high-throughput screening and the large-scale production of peptides.[]

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (Remove excess base, DBF-adduct) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Washing (Remove excess reagents) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End Loop Repeat for next amino acid End->Deprotection n-1 cycles

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
Data Presentation: Reagents and Strategy Comparison

The selection of reagents is critical for a successful synthesis. The Fmoc strategy is often compared with the older Boc (tert-butoxycarbonyl) methodology.

Table 1: Comparison of Fmoc and Boc Synthesis Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)[]Boc (Acid-labile)[]
Nα-Deprotection Reagent 20-50% Piperidine in DMF (mild base)[13][14]Trifluoroacetic acid (TFA) (strong acid)[15][16]
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt)[4][]Strong-acid-labile (e.g., Bzl)[15]
Final Cleavage from Resin TFA-based cocktails (strong acid)[2]Anhydrous HF or TFMSA (very strong acid)[15]
Key Advantage Mild conditions, orthogonality, automation-friendly[][]Effective for long or aggregation-prone sequences[15][16]
Primary Disadvantage Potential for base-catalyzed side reactions[17]Harsh acidic conditions, requires special equipment for HF[14][15]

Table 2: Common Reagents in Fmoc-SPPS

Reagent TypeExamplesFunction / Notes
Solid Supports (Resins) Wang, Rink Amide, 2-Chlorotrityl[18][19]Wang/2-Cl-Trityl for C-terminal acids; Rink Amide for C-terminal amides.[18][19]
Fmoc-Deprotection Agents Piperidine, 4-Methylpiperidine, DBU/Piperidine[12][20]20% Piperidine in DMF is the standard.[21] DBU mixtures can be faster.[12]
Coupling Reagents Carbodiimides: DIC, DCCAminium/Uronium: HATU, HBTU, HCTUPhosphonium: PyBOP, PyAOP[22][23][24]Activate the carboxylic acid for amide bond formation. HATU and HBTU are highly efficient.[22][24]
Coupling Additives HOBt, HOAt, Oxyma Pure[23]Added to carbodiimide couplings to reduce racemization and improve efficiency.[24]
Bases for Coupling DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)[23]Required for aminium/uronium and phosphonium salt-mediated couplings.[23]
Final Cleavage Cocktails Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)TFA/TIS/H₂O[25]Strong acid mixture to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers (TIS, EDT, etc.) trap reactive cations.[25]

Experimental Protocols

The following protocols provide a generalized methodology for key steps in manual Fmoc-SPPS. Equivalents are calculated relative to the initial loading of the resin.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) in a suitable reaction vessel with agitation for 30-60 minutes.[12][22] Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain the solution.[12][18]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[22]

Protocol 2: HATU-Mediated Amino Acid Coupling
  • Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1. The resin now has a free N-terminal amine.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (2.9-4.5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.[22][25]

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.[22][25]

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.[25] The reaction time may be extended for sterically hindered amino acids or difficult sequences.[22]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete.[12]

  • Washing: Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[18]

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[26]

  • Cleavage: Add a pre-chilled cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v) to the dried resin (approx. 10 mL per gram).[19][25] The choice of scavengers (like TIS) is critical to prevent side reactions with sensitive residues.[25]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[25]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1][25]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash to remove residual scavengers. Dry the final peptide pellet under vacuum.[1][25]

The Fmoc Orthogonal Protection Strategy

The success of Fmoc-based SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. The Fmoc/tBu strategy is the prime example of this principle.

  • Nα-Fmoc Group: Labile to mild bases (e.g., piperidine).[]

  • Side-Chain Groups (tBu, Boc, Trt, Pbf): Labile to strong acids (e.g., TFA).[][27]

  • Resin Linker: Labile to strong acids (e.g., TFA).[3]

This orthogonality ensures that the temporary Nα-Fmoc group can be removed at every cycle to allow chain elongation, while the permanent side-chain protecting groups and the resin linkage remain stable until the final acid-mediated cleavage step.[1][]

Orthogonal_Strategy cluster_cycle SPPS Cycle (Repeated) cluster_final Final Cleavage (Once) Peptide Fully Protected Peptide on Resin Fmoc-[AA(P)]n-[AA(P)]-Linker-Resin P = Acid-Labile Side-Chain Protector Deprotection Mild Base (e.g., Piperidine) Peptide->Deprotection Step 1 Cleavage Strong Acid (e.g., TFA) Peptide->Cleavage Step 2 Fmoc_Removed Fmoc Group Removed Deprotection->Fmoc_Removed Side_Chains_Intact1 Side-Chain & Linker Intact Deprotection->Side_Chains_Intact1 Side_Chains_Removed Side-Chain Groups Removed Cleavage->Side_Chains_Removed Peptide_Cleaved Peptide Cleaved from Resin Cleavage->Peptide_Cleaved

Caption: Logical diagram of the Fmoc/tBu orthogonal protection strategy.
Potential Side Reactions and Challenges

Despite its robustness, Fmoc chemistry is associated with several potential side reactions that can affect the purity and yield of the final peptide.

  • Aspartimide Formation: A base-catalyzed intramolecular cyclization can occur at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[12][17] This can lead to a mixture of α- and β-coupled peptides or piperidide adducts.[17]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, where the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. It is especially common when proline is one of the first two residues.[12][17]

  • Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[6] This is a significant risk for certain amino acids like histidine and cysteine, requiring careful selection of coupling reagents and conditions to mitigate.[22][25]

  • Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the resin support.[17] This can hinder solvent and reagent access, leading to incomplete deprotection and coupling reactions.[17]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, enabling the efficient, high-fidelity assembly of complex peptide chains.[1][6] Its mild, base-labile nature provides a robust and orthogonal protection strategy that is highly compatible with automated synthesis and a wide range of sensitive amino acid side chains.[1][] For researchers, scientists, and drug development professionals, a thorough understanding of the principles of Fmoc chemistry, its associated protocols, and potential side reactions is essential for optimizing synthesis strategies and achieving high-purity peptides for therapeutic and research applications.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the construction of complex peptide chains with high fidelity. The strategic use of protecting groups is fundamental to this process, allowing for the sequential addition of amino acids in a controlled manner. While the synthesis of linear peptides is well-established, the creation of more complex architectures, such as branched peptides and peptide dendrimers, requires specialized building blocks. One such reagent is Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in SPPS. Unlike orthogonally protected amino acids used for linear synthesis, this compound serves as a symmetrical branching unit. Its unique characteristic is the presence of two base-labile Fmoc protecting groups, which, upon simultaneous removal, expose two primary amines for concurrent peptide chain elongation. This allows for the generation of symmetrically branched peptides, which have applications in creating multivalent ligands, synthetic vaccines, and drug delivery systems.[1]

Core Mechanism of Action in Symmetrical Branching

The primary function of this compound in SPPS is to introduce a symmetrical branching point in a peptide sequence. The mechanism proceeds through a series of defined steps within the standard Fmoc-SPPS workflow.

Following its coupling to the resin-bound peptide chain via its carboxylic acid, the two Fmoc groups on the α- and β-amino positions are simultaneously removed under standard basic conditions (typically 20% piperidine in DMF). This single deprotection step reveals two free primary amines. The subsequent coupling step then involves the addition of the next amino acid, where two equivalents of the activated amino acid react with the two available amines on the Dap residue. This results in the symmetrical elongation of two new peptide chains from the single branching point. This process can be repeated to create dendritic structures of higher generations.

The use of a branching diamino acid at regular intervals, such as every third position, is a key strategy in the synthesis of peptide dendrimers.[2] While lysine is a commonly used residue for creating branched structures, diaminopropionic acid offers an alternative scaffold.[1][3]

Data Presentation

While extensive quantitative data specifically for the performance of this compound is not widely available in the literature, the efficiency of each step can be extrapolated from standard Fmoc-SPPS protocols and data from analogous branching units like Fmoc-Lys(Fmoc)-OH. Successful synthesis relies on driving each reaction to completion.

ParameterExpected Efficiency/PurityMonitoring MethodNotes
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test)Steric hindrance at the branching point may necessitate longer coupling times or double coupling to achieve completion.
Fmoc Deprotection Efficiency >99%UV-Vis spectroscopy of dibenzofulvene-piperidine adductSimultaneous deprotection of two Fmoc groups is generally efficient under standard conditions.
Crude Peptide Purity (Post-Cleavage) Sequence-dependent (typically 50-80% for branched peptides)Analytical RP-HPLCPurity is highly dependent on the efficiency of the branching and subsequent coupling steps. Incomplete reactions can lead to a heterogeneous mixture of products.
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass SpectrometryPurification of branched peptides can be more challenging than for linear peptides due to the potential for closely related impurities.[4]

Experimental Protocols

The following protocols outline the manual Fmoc-SPPS process for incorporating an this compound residue to create a symmetrical branch and the subsequent elongation of the branched chains.

Protocol 1: Incorporation of this compound as a Branching Unit

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and additive (e.g., HOBt, 3 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes. Add the activated solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the reagent, a longer coupling time or a second coupling may be necessary to ensure complete reaction.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Symmetrical Elongation from the Dap Branching Point

This protocol describes the simultaneous deprotection of both Fmoc groups on the Dap residue and the subsequent coupling of the next amino acid to form two new peptide chains.

Procedure:

  • Simultaneous Fmoc Deprotection: Treat the resin-bound peptide containing the this compound residue with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve the next Fmoc-protected amino acid (5 equivalents per coupling site, so 10 equivalents relative to the initial resin loading), a suitable coupling agent (e.g., DIC, 10 equivalents), and additive (e.g., OxymaPure, 7.5 equivalents) in DMF.[5]

  • Activation and Coupling: Add the coupling reagents to the amino acid solution and add the activated mixture to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.

  • Chain Elongation: Repeat this cycle for the subsequent amino acids to grow the two symmetrical peptide chains.

Mandatory Visualization

Caption: Chemical Structure of this compound.

Mechanism of Simultaneous Fmoc Deprotection Resin_Dap_Fmoc2 Resin-Peptide-Dap(Fmoc)₂ Deprotection Simultaneous Fmoc Removal (β-elimination) Resin_Dap_Fmoc2->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Resin_Dap_NH2 Resin-Peptide-Dap(NH₂)₂ Deprotection->Resin_Dap_NH2 DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotection->DBF_Adduct

Caption: Mechanism of simultaneous Fmoc deprotection from the Dap residue.

Workflow for Symmetrical Branching Start Start with deprotected peptide-resin Couple_Dap Couple this compound Start->Couple_Dap Wash1 Wash (DMF, DCM) Couple_Dap->Wash1 Deprotect_Dap Simultaneous Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_Dap Wash2 Wash (DMF) Deprotect_Dap->Wash2 Couple_AA Couple 2 eq. of next Fmoc-Amino Acid Wash2->Couple_AA Wash3 Wash (DMF, DCM) Couple_AA->Wash3 Result Symmetrically Branched Dipeptide on Resin Wash3->Result

Caption: Experimental workflow for creating a symmetrical branch using this compound.

Potential Side Reactions

The synthesis of branched peptides using this compound is subject to the common side reactions encountered in Fmoc-SPPS, with some considerations specific to the branching point.

  • Incomplete Coupling: Due to the steric hindrance around the Dap residue after the first coupling, achieving 100% coupling of both incoming amino acids in the subsequent step can be challenging. Incomplete coupling will result in asymmetrically grown chains, leading to a complex mixture of products that are difficult to purify. Using a higher excess of activated amino acid and extended coupling times can mitigate this.[3]

  • Racemization: While the urethane-based Fmoc group generally suppresses racemization during activation, the risk is not entirely eliminated, especially for racemization-prone amino acids like histidine and cysteine when they are coupled to the sterically crowded branching point.[6]

  • Diketopiperazine Formation: This side reaction is generally a concern at the dipeptide stage of linear peptide synthesis. While less common at a branching point within a longer chain, it is a potential consideration if the branching unit is close to the N-terminus.[7]

  • Aggregation: The increased molecular weight and complexity of branched peptides can enhance the tendency for on-resin aggregation, which can hinder reagent access and lead to incomplete reactions.[8] The use of aggregation-disrupting solvents or synthesis at elevated temperatures can be beneficial.

Characterization of Branched Peptides

The successful synthesis of a branched peptide using this compound must be confirmed by thorough analytical characterization.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide product and for purifying the target branched peptide.[4] Branched peptides may exhibit different retention behavior compared to their linear counterparts.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the final product. Techniques such as MALDI-TOF or ESI-MS can verify that the correct number of amino acid residues has been incorporated into the branched structure.[9]

  • Amino Acid Analysis (AAA): For complex dendrimers, amino acid analysis can be used to confirm the ratio of the different amino acids in the final product, providing further evidence of the correct structure.[2]

Conclusion

This compound is a specialized reagent in Solid-Phase Peptide Synthesis that serves as an effective tool for the creation of symmetrically branched peptides and peptide dendrimers. Its mechanism of action relies on the simultaneous deprotection of two Fmoc groups, enabling the concurrent elongation of two peptide chains from a single diaminopropionic acid residue. While the synthesis of such branched structures can be more challenging than that of linear peptides, careful control of coupling conditions and thorough purification can yield well-defined, complex macromolecules with a wide range of applications in biomedical research and drug development.

References

A Technical Guide to Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic Acid: A Versatile Linker for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid (di-Fmoc-L-Dap) is a pivotal building block in synthetic chemistry, particularly valued in solid-phase peptide synthesis (SPPS) for creating complex, branched, and modified peptides. This symmetrically protected derivative of L-2,3-diaminopropionic acid (L-Dap) features two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, one on the α-amino and one on the β-amino function. This configuration provides a unique scaffold for introducing conjugations, branching points, or cyclization linkers within a peptide sequence.

The presence of two primary amines on the core L-Dap structure makes it a valuable precursor for antibiotics and siderophores.[1] In synthetic applications, the dual Fmoc protection allows for the simultaneous deprotection of both amino groups, opening two sites for further chemical modification. This is particularly useful in the construction of peptide dendrimers, dual-labeled probes, or scaffolds for combinatorial chemistry.

Physicochemical Properties

PropertyValueReference(s)
Synonyms Fmoc-L-Dap(Boc)-OH, Fmoc-Dap(Boc)-OH[2][3]
CAS Number 162558-25-0[2][4]
Molecular Formula C₂₃H₂₆N₂O₆[2][4]
Molecular Weight 426.46 g/mol [2][4]
Appearance White powder[2][3]
Purity ≥98% (HPLC)[2]
Optical Rotation [α]²⁰D = -21 ± 2º (c=1 in DMF)[2][3]
Storage Conditions 0–8 °C[2]

Core Applications in Drug Development and Research

The unique bifunctional nature of di-Fmoc-L-Dap makes it a strategic tool for designing sophisticated peptide-based molecules.

  • Branched Peptides: After incorporation into a peptide chain and subsequent deprotection of both Fmoc groups, two new peptide chains can be initiated from the Dap residue, creating a branched or dendritic structure. This is used to develop synthetic vaccines, multivalent binding molecules, and carriers for drug delivery.

  • Peptide Cyclization: The two amino groups can be used as anchor points to cyclize a peptide chain with a bifunctional linker, enhancing conformational stability and resistance to enzymatic degradation.

  • Bioconjugation: It serves as a versatile linker for attaching other molecules, such as labels (fluorophores, biotin), polyethylene glycol (PEG), or cytotoxic drugs, to a specific site within a peptide.[2][3] This is fundamental in creating diagnostic reagents and targeted therapeutics like antibody-drug conjugates (ADCs).

  • Scaffold for Combinatorial Libraries: The Dap core allows for the generation of diverse chemical libraries by attaching different building blocks to the α- and β-amino groups, accelerating the discovery of novel bioactive compounds.

Experimental Protocols

The incorporation of di-Fmoc-L-Dap into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key steps involve the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the activated di-Fmoc-L-Dap.

Protocol: Incorporation of di-Fmoc-L-Dap-OH via Manual SPPS

This protocol describes a single coupling cycle for adding di-Fmoc-L-Dap-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
  • Drain the DMF.

2. N-Terminal Fmoc Deprotection (if applicable):

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes. Drain the solution.
  • Repeat the 20% piperidine treatment for an additional 7-10 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

  • In a separate vial, dissolve di-Fmoc-L-Dap-OH (3 eq.), a coupling agent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.
  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

4. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to ensure complete coupling.
  • Once the reaction is complete, drain the coupling solution.

5. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

6. Capping (Optional):

  • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes.
  • Wash the resin with DMF and DCM.

The resin is now ready for the next step, which could be the deprotection of the two newly introduced Fmoc groups to enable branching or further chain elongation.

Visualizations

Workflow for SPPS Incorporation

The following diagram illustrates the standard cycle for incorporating Nα,Nβ-di-Fmoc-L-Dap-OH into a growing peptide chain on a solid support.

sps_workflow Resin Peptide-Resin (Free N-Terminal Amine) Coupling Coupling Reaction Resin->Coupling Activation Activate di-Fmoc-L-Dap-OH (HATU/DIPEA in DMF) Activation->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Deprotection Simultaneous Deprotection (20% Piperidine in DMF) Wash_1->Deprotection Wash_2 Wash (DMF) Deprotection->Wash_2 Branched Peptide-Resin with Two Free Amines (Nα, Nβ) Wash_2->Branched

SPPS cycle for incorporating and deprotecting di-Fmoc-L-Dap.
Logical Role as a Branching Unit

This diagram illustrates the structural role of the di-Fmoc-L-Dap residue as a branching point after its incorporation and deprotection within a peptide backbone.

branching_logic cluster_0 Step 1: Incorporated & Protected cluster_1 Step 2: Deprotected & Ready for Branching P1 ...-Peptide-Chain-C-Terminus Dap_Protected Nα-Fmoc Dap Core C=O Nβ-Fmoc P1->Dap_Protected:c P2 N-Terminus-Peptide-Chain-... Dap_Protected:n->P2 P3 ...-Peptide-Chain-C-Terminus Dap_Deprotected Nα-H₂N Dap Core C=O Nβ-H₂N P3->Dap_Deprotected:c P4 N-Terminus-Peptide-Chain-... Dap_Deprotected:n->P4 Branch_A New Chain A Dap_Deprotected:n->Branch_A Elongate Branch_B New Chain B Dap_Deprotected:beta->Branch_B Elongate

Structural transition from protected Dap to a branching scaffold.

References

A Technical Guide to Fmoc-Dap(Fmoc)-OH: Commercial Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα,Nβ-bis-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminopropionic acid (Dap) residue. This guide covers commercial suppliers, pricing, and detailed technical information, including experimental protocols and the functional implications of incorporating Dap into peptide structures.

Commercial Suppliers and Pricing

This compound and its orthogonally protected derivatives are available from a range of commercial suppliers specializing in reagents for peptide synthesis. While pricing can vary based on purity, quantity, and supplier, the following table provides an overview of common vendors and publicly available pricing information. For many suppliers, pricing is available upon request or requires a user account.

SupplierProduct NameCAS NumberPurityPack SizePrice (USD)
Sigma-Aldrich This compound201473-90-7≥97.0% (HPLC)On RequestContact for Pricing
ChemPep Fmoc-Dap(Boc)-OH162558-25-025 g$300.00[1]
Aapptec This compound201473-90-7On RequestContact for Pricing
Aapptec Fmoc-Dap(Boc)-OH162558-25-0On RequestContact for Pricing[2]
Bachem Fmoc-Dap(Dnp)-OHOn RequestContact for Pricing[3]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Technical Data

This compound is a crystalline solid with the following key properties:

PropertyValueReference
Molecular Formula C₃₃H₂₈N₂O₆
Molecular Weight 548.59 g/mol
CAS Number 201473-90-7
Appearance Crystals
Purity ≥97.0% (HPLC)
Storage Temperature 2-8°C

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is used to protect the α-amino group of the amino acid. In this compound, both the α- and β-amino groups are protected with Fmoc groups. This allows for the incorporation of a Dap residue into a peptide chain. The Fmoc groups can be removed simultaneously using a piperidine solution, exposing both amino groups for further modification or for their role in the final peptide structure.

The use of orthogonally protected derivatives, such as Fmoc-Dap(Boc)-OH, where the β-amino group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group, offers greater synthetic flexibility. This allows for the selective deprotection of the α-amino group for chain elongation while the β-amino group remains protected. The Boc group can then be removed at a later stage for side-chain modification, such as cyclization or the attachment of other molecules.

General Experimental Protocol for SPPS using Fmoc-Protected Amino Acids

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, which can be adapted for this compound, into a peptide chain using manual SPPS.

Materials and Reagents:

  • Fmoc-protected amino acids (including this compound)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[4]

    • Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). The typical molar ratio is Amino Acid:Coupling Reagent:Base = 1:0.95:2.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-Bound Peptide (Elongated by one residue, N-terminus Fmoc-protected) Wash2->End

A single cycle of Fmoc-based solid-phase peptide synthesis.

Functional Role of Diaminopropionic Acid in Peptides

The incorporation of diaminopropionic acid into peptides can significantly alter their structural and functional properties. The presence of the additional primary amino group on the side chain can influence the peptide's charge, polarity, and potential for further chemical modification.

One notable application is in the design of pH-sensitive peptides. Research has shown that peptides rich in Dap can exhibit a tuned pH response, making them effective vectors for nucleic acid delivery.[5][6] The pKa of the β-amino group of Dap is sensitive to the local environment within the peptide, allowing for changes in protonation state within the pH range of endosomal acidification.[7] This property can be harnessed to trigger the release of therapeutic cargo, such as siRNA, from endosomes into the cytoplasm.[5][7]

The following diagram illustrates the conceptual relationship between the pH change in the endosome and the release of cargo mediated by a Dap-containing peptide.

Dap_Signaling_Concept Endocytosis Endocytosis of Peptide-Cargo Complex Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation & pH drop Protonation Protonation of Dap Side Chains Late_Endosome->Protonation Conformation Conformational Change of Peptide & Endosomal Disruption Protonation->Conformation Release Cargo Release into Cytoplasm Conformation->Release

Conceptual pathway of Dap-peptide mediated endosomal escape.

Quality Control and Analytical Data

Suppliers of this compound typically provide a certificate of analysis (CoA) that includes data on the compound's purity, as determined by High-Performance Liquid Chromatography (HPLC). The expected purity for research-grade material is generally high, often exceeding 99%.[] While specific NMR and mass spectrometry data are not always readily available on supplier websites, they can often be requested. For researchers synthesizing peptides containing Dap, it is crucial to characterize the final product thoroughly using techniques such as mass spectrometry to confirm the correct mass and RP-HPLC to assess purity.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing L-2,3-diaminopropionic Acid using Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block as its side chain contains a primary amine, which can serve as a versatile handle for various modifications. These modifications include peptide cyclization, branching, and the attachment of labels such as fluorophores or cytotoxic drugs. To achieve selective modification of the Dap side chain, an orthogonal protection strategy is essential. This application note details the use of Nα-Fmoc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This derivative allows for the selective deprotection of the side-chain amine on the solid support, enabling targeted chemical alterations.

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern peptide synthesis, offering mild reaction conditions.[1] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation, while reactive amino acid side chains are protected by acid-labile groups.[1] The use of this compound introduces a second Fmoc group on the side chain, which can be selectively removed using the same reagent as the Nα-Fmoc group (piperidine), but at a different stage of the synthesis. This allows for side-chain manipulation after the peptide backbone has been assembled.

Principle of the Orthogonal Strategy

The core of this protocol lies in the differential lability of the Nα-Fmoc group and the Nβ-Fmoc group at various stages of the synthesis. During peptide chain elongation, the Nα-Fmoc group is iteratively removed to allow for the coupling of the next amino acid. The Nβ-Fmoc group on the Dap side chain remains intact during this process. Once the desired peptide sequence is assembled, the resin-bound peptide can be treated with piperidine to specifically remove the Nβ-Fmoc group, exposing the side-chain amine for further derivatization. Alternatively, if a free side-chain amine is desired in the final product, both Fmoc groups are removed during the final cleavage and deprotection step.

Experimental Protocols

This section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[2][3]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, TBTU, HATU)[4]

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf)[5]

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))[6]

  • Diethyl ether (cold)

Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard steps for elongating the peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[3]

  • Nα-Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.[5]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2][7]

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, including the this compound residue.

Protocol 2: Selective Nβ-Fmoc Deprotection of the Dap Side Chain

This protocol is performed after the full peptide sequence has been assembled on the resin.

  • Washing: Wash the fully assembled peptide-resin with DMF (3 times).

  • Side-Chain Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[7]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[7]

  • Thorough Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and byproducts.[7]

  • Proceed to Modification: The peptide-resin with the deprotected Dap side-chain amine is now ready for on-resin modification (e.g., cyclization, labeling).

Protocol 3: Final Cleavage and Global Deprotection

This protocol is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail ("Reagent K") is TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[6] The choice of scavengers is critical to prevent side reactions, especially with sensitive residues like Tryptophan and Methionine.[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Incubate at room temperature with occasional agitation for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The following tables summarize typical parameters used in the this compound SPPS protocol.

Table 1: Reagent Concentrations and Equivalents for Coupling

ReagentEquivalents (relative to resin loading)Concentration/Solvent
Fmoc-Amino Acid3 - 5-
Coupling Agent (HBTU)2.9 - 4.9Dissolved in DMF
Base (DIEA)6 - 10Dissolved in DMF

Table 2: Reaction Times and Conditions

StepReagent/ConditionDurationTemperature
Resin SwellingDMF30 - 60 minutesRoom Temp.
Nα-Fmoc Deprotection20% Piperidine in DMF2 x (5 + 15-20 min)Room Temp.
Amino Acid CouplingActivated Fmoc-Amino Acid in DMF1 - 2 hoursRoom Temp.
Nβ-Fmoc Deprotection20% Piperidine in DMF2 x (5 + 15-20 min)Room Temp.
Final CleavageTFA-based cocktail (e.g., Reagent K)2 - 4 hoursRoom Temp.

Table 3: Typical Cleavage Cocktail Compositions

Reagent NameCompositionApplication Notes
Reagent KTFA / water / phenol / thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides containing multiple arginine residues.[6]
Reagent BTFA / phenol / water / TIS (88:5:5:2)Useful when the peptide contains trityl-based protecting groups.[8]
Standard TFATFA / TIS / water (95:2.5:2.5)Common general-purpose cocktail for peptides without sensitive residues.[7]

Mandatory Visualizations

SPPS_Workflow Start Start: Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next AA Final_Peptide Completed Peptide-Resin Cycle->Final_Peptide Last AA Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Final_Peptide->Cleavage End Purified Peptide Cleavage->End

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Dap_SPPS_Workflow Start Assemble Peptide Chain (Standard SPPS Cycles) Incorporate_Dap Couple This compound Start->Incorporate_Dap Continue_Synth Continue Peptide Elongation Incorporate_Dap->Continue_Synth Peptide_Resin Full Peptide-Resin with Dap(Fmoc) Continue_Synth->Peptide_Resin Choice Proceed with? Peptide_Resin->Choice Side_Chain_Deprotection Selective Nβ-Fmoc Deprotection (20% Piperidine/DMF) Choice->Side_Chain_Deprotection Side-Chain Modification Final_Cleavage2 Final Cleavage & Global Deprotection (TFA Cocktail) Choice->Final_Cleavage2 Direct Cleavage On_Resin_Mod On-Resin Side-Chain Modification Side_Chain_Deprotection->On_Resin_Mod Final_Cleavage1 Final Cleavage & Global Deprotection (TFA Cocktail) On_Resin_Mod->Final_Cleavage1 End_Modified Modified Peptide Final_Cleavage1->End_Modified End_Unmodified Peptide with Free Dap Side-Chain Final_Cleavage2->End_Unmodified

References

Application Notes and Protocols for the Coupling of Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that features a reactive primary amine on its side chain, providing a valuable site for peptide modification. In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. The use of Fmoc-Dap(Fmoc)-OH, where both the α-amino group and the β-amino group are protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, presents a unique scenario in Fmoc-based SPPS. Unlike orthogonal protection strategies, the simultaneous deprotection of both Fmoc groups with piperidine offers a direct route to a free α-amine and β-amine. This characteristic can be strategically employed for specific applications such as N-terminal modification, on-resin cyclization, or the synthesis of peptides with a free Dap side chain.

This document provides a detailed step-by-step guide for the coupling of this compound in Fmoc-SPPS, including experimental protocols, quantitative data summary, and a workflow diagram.

Data Presentation

The efficiency of each step in SPPS is critical for the synthesis of high-quality peptides. The following table summarizes key quantitative parameters for the coupling of this compound.

ParameterRecommended Value/RangeMonitoring MethodExpected Efficiency
Resin Swelling Time30-60 minutes in DMFVisual InspectionN/A
Fmoc Deprotection20% Piperidine in DMF (2 x 10 min)UV-Vis (Fmoc adduct)> 99%
This compound Equivalents3 - 5 equivalentsN/AN/A
Coupling Reagent Equivalents2.9 - 4.5 equivalentsN/AN/A
Base (e.g., DIPEA) Equivalents6 - 10 equivalentsN/AN/A
Coupling Time1 - 2 hours (can be extended)Kaiser Test (Ninhydrin Test)> 99%
Capping (Optional)Acetic Anhydride/PyridineKaiser Test> 99%

Experimental Protocols

This section details the manual protocol for the incorporation of this compound into a peptide sequence using Fmoc-SPPS. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient washing and filtration.

1. Resin Selection and Swelling:

  • Resin Choice: The selection of the solid support depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.[1][2]

  • Procedure:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[2]

    • After swelling, drain the DMF.

2. N-α-Fmoc Deprotection:

  • Purpose: This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

  • Procedure:

    • Add a solution of 20% piperidine in DMF to the resin.[2][3][4]

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

3. Coupling of this compound:

  • Purpose: This step forms a peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxylic acid of the incoming this compound.

  • Activation: The carboxylic acid of the Fmoc-amino acid must be activated to facilitate coupling. Common activation methods involve the use of a coupling reagent and an additive. A popular and effective combination is HBTU/HOBt or HATU/HOAt in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[1][5][6]

  • Procedure:

    • In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as HBTU (2.9-4.5 eq.), and an additive like HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time can be extended for difficult couplings.

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[3][5]

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

4. Capping (Optional):

  • Purpose: To block any unreacted N-terminal amines and prevent the formation of deletion sequences. This step is particularly important for long or difficult peptide sequences.

  • Procedure:

    • Prepare a capping solution, for example, a mixture of acetic anhydride and pyridine in DMF.[2]

    • Add the capping solution to the resin and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DMF and DCM.

5. Subsequent Steps:

Following the successful coupling of this compound, the synthesis cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired sequence.

Important Consideration for this compound:

The key feature of this amino acid derivative is that the subsequent N-α-Fmoc deprotection step will also cleave the Fmoc group from the Dap side chain. This results in a peptide with a free primary amine at both the N-terminus and the Dap side chain. This can be the desired outcome for specific applications but will lead to undesired side reactions if not intended.

Mandatory Visualization

The following diagram illustrates the workflow for the coupling of this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + HBTU/HOBt/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Capping Capping (Optional) (Acetic Anhydride/Pyridine) KaiserTest->Capping Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Capping->NextCycle

Caption: Workflow for the coupling of this compound in Fmoc-SPPS.

This detailed guide provides the necessary information for the successful incorporation of this compound into synthetic peptides, enabling researchers to leverage its unique properties for advanced peptide design and development.

References

The Strategic Application of Fmoc-Dap(Fmoc)-OH in the Synthesis of Branched Peptides: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides with precisely controlled architectures is a cornerstone of modern drug discovery and development. Branched peptides, in particular, offer unique advantages in terms of multivalency, increased resistance to enzymatic degradation, and the ability to mimic complex protein structures. A key building block enabling the construction of these sophisticated molecules is Nα-Fmoc-Nβ-Fmoc-L-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH). This application note provides a comprehensive overview of the use of this compound in branched peptide synthesis, complete with detailed experimental protocols and quantitative data to guide researchers in this advanced area of peptide chemistry.

Introduction to Branched Peptide Synthesis

Branched peptides are macromolecules in which at least one additional peptide chain is attached to the side chain of an amino acid residue within a linear peptide backbone. This branching can lead to the creation of peptide dendrimers, multi-antigenic peptides (MAPs), and other complex structures with enhanced biological activities. The synthesis of such peptides requires a sophisticated orthogonal protection strategy, where different protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups on the peptide.

This compound is an ideal building block for this purpose. The α-amino group is protected by an Fmoc group, which is labile to basic conditions (e.g., piperidine). The β-amino group on the side chain is also protected by an Fmoc group. This allows for the initial elongation of the linear peptide chain through standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequently, the Fmoc group on the Dap side chain can be selectively removed using the same base, piperidine, to expose a new primary amine for the synthesis of a second peptide chain, creating the branch.

Advantages of Using this compound

  • Orthogonality: The use of the same protecting group (Fmoc) on both the α- and β-amino groups provides a straightforward method for creating branches of the same or different peptide sequences.

  • Versatility: This building block can be used to create a variety of branched structures, from simple two-branched peptides to more complex dendrimeric structures.

  • Compatibility: this compound is fully compatible with standard Fmoc-based SPPS protocols and automated peptide synthesizers.[1]

Quantitative Data in Branched Peptide Synthesis

The efficiency of each step in the synthesis of branched peptides is critical for obtaining a high-purity final product. The following table summarizes the expected efficiencies and purities for the key steps in the process, based on standard Fmoc-SPPS protocols.[2] It is important to note that the actual yields and purities will be dependent on the specific peptide sequence.

ParameterExpected Efficiency/PurityMonitoring Method
Linear Chain Elongation
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Fmoc Deprotection Efficiency> 99%UV monitoring of dibenzofulvene-piperidine adduct
Branching Point
Side-Chain Fmoc Deprotection> 99%Kaiser Test (Ninhydrin Test)
Branched Chain Elongation
Coupling Efficiency> 98%Kaiser Test (Ninhydrin Test) or Chloranil Test
Final Product
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 60-85%Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a branched peptide using this compound on a solid support.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)[3]

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HOBt/DIPEA

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[3][4]

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)[5]

  • Kaiser test kit

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Backbone

This protocol outlines the steps for the synthesis of the initial linear peptide chain up to the incorporation of the this compound residue.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[4]

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[2]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear peptide sequence until the point of branching.

  • Incorporation of this compound: Couple this compound to the growing peptide chain using the same procedure as in step 3.

Protocol 2: Synthesis of the Branched Peptide Chain

This protocol describes the steps for creating the peptide branch from the Dap side chain.

  • Nα-Fmoc Deprotection and Capping (Optional but Recommended):

    • After coupling the this compound, deprotect the α-amino Fmoc group as described in Protocol 1, step 2.

    • To prevent any unwanted elongation of the linear chain, cap the free α-amine with acetic anhydride.

  • Side-Chain Nβ-Fmoc Deprotection:

    • Wash the peptide-resin with DMF (3 times).

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

    • A positive Kaiser test (blue beads) will confirm the presence of the free side-chain amine.

  • Branched Chain Elongation:

    • Couple the first Fmoc-amino acid of the branch sequence to the deprotected Dap side-chain amine as described in Protocol 1, step 3.

    • Repeat the deprotection and coupling cycles (Protocol 1, steps 2 and 3) for each subsequent amino acid in the branched chain.

Protocol 3: Cleavage and Deprotection

This protocol outlines the final step of cleaving the completed branched peptide from the resin and removing the side-chain protecting groups.

  • Resin Washing and Drying:

    • After the final amino acid coupling, wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin (10 mL per gram of resin).[2]

    • Agitate the mixture at room temperature for 2-4 hours.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final branched peptide by mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows in branched peptide synthesis using this compound.

SPPS_Workflow_Branched_Peptide start Start: Swollen Resin deprotect_linear Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_linear end_node Branched Peptide-Resin couple_linear Couple Fmoc-AA-OH deprotect_linear->couple_linear Repeat n times couple_linear->deprotect_linear incorporate_dap Couple This compound couple_linear->incorporate_dap deprotect_side_chain Side-Chain Fmoc Deprotection (20% Piperidine/DMF) incorporate_dap->deprotect_side_chain couple_branch Couple Fmoc-AA-OH (Branch) deprotect_side_chain->couple_branch couple_branch->end_node deprotect_branch Fmoc Deprotection (Branch) couple_branch->deprotect_branch deprotect_branch->couple_branch Repeat m times

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal_Protection_Strategy Peptide Growing Peptide Chain Nα-Fmoc Side Chain-Protecting Group (e.g., tBu) Resin Linker Dap_Residue This compound Residue Nα-Fmoc Nβ-Fmoc Conditions Deprotection Conditions Base (Piperidine) Strong Acid (TFA) Conditions:f1->Peptide:f1 Removes Conditions:f2->Peptide:f2 Removes Conditions:f2->Peptide:f3 Cleaves Conditions:f1->Dap_Residue:f1 Removes Conditions:f1->Dap_Residue:f2 Removes

Caption: Orthogonal protection scheme in branched peptide synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of branched peptides. By leveraging a straightforward orthogonal protection strategy, researchers can construct complex peptide architectures with high precision and control. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for scientists and drug development professionals seeking to explore the potential of branched peptides in their research. Successful synthesis relies on careful monitoring of each step and subsequent purification to achieve the desired high-purity product.

References

Application Notes and Protocols for Fmoc-Dap(Fmoc)-OH in the Synthesis of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads, diagnostic agents, and research tools. The incorporation of non-proteinogenic amino acids is a key strategy to expand the structural and functional diversity of these libraries. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, as its side chain provides a primary amine that can be used as a branching point for the synthesis of complex peptide architectures, such as branched or cyclic peptides.

Fmoc-Dap(Fmoc)-OH, a derivative of diaminopropionic acid where both the α-amino and β-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, offers a unique approach to constructing peptide libraries with defined branched structures. The ostensibly identical protecting groups can exhibit differential lability under carefully controlled conditions, allowing for the selective deprotection of the α-amino group for linear chain elongation, followed by the subsequent removal of the β-amino Fmoc group for side-chain modification or branching. This application note provides a detailed overview of the strategic use of this compound in peptide library synthesis, including experimental protocols and data presentation.

Principle of Orthogonal Lability of Di-Fmoc Protection

While both Fmoc groups on the Dap residue are chemically identical, their stereoelectronic environments on the solid support can lead to differential rates of cleavage. The α-amino Fmoc group is generally more sterically accessible and is removed under standard piperidine treatment conditions used in solid-phase peptide synthesis (SPPS). The β-amino Fmoc group, being closer to the peptide backbone and potentially involved in hydrogen bonding, can exhibit greater stability. This subtle difference in reactivity forms the basis of a "quasi-orthogonal" protection strategy, enabling a stepwise approach to the synthesis of branched peptides.

It is important to note that achieving high selectivity in the deprotection of two identical groups can be challenging and may require careful optimization of reaction conditions.

Advantages of Using this compound in Peptide Library Synthesis

  • Controlled Branching: Enables the synthesis of peptide libraries with a defined point of branching, allowing for the exploration of novel peptide topologies.

  • Increased Diversity: The branched structures significantly increase the chemical diversity of the library compared to linear peptides of the same length.

  • Enhanced Proteolytic Stability: Branched peptides can exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic properties.

  • Compatibility with Fmoc-SPPS: The reagent is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols and instrumentation.

Data Presentation

The successful synthesis of peptide libraries using this compound relies on efficient coupling and selective deprotection steps. The following tables provide expected performance metrics based on standard Fmoc-SPPS chemistry. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected Efficiency/PurityMonitoring Method
Initial Resin Loading 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc cleavage
This compound Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Selective Nα-Fmoc Deprotection > 95%HPLC analysis of a cleaved test peptide
Nβ-Fmoc Deprotection for Branching > 98%Kaiser Test (Ninhydrin Test)
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 60-85%Analytical RP-HPLC
Final Purity (Post-Purification) > 95%Analytical RP-HPLC and Mass Spectrometry
Reagent/Protecting GroupAbbreviationRole in SynthesisCleavage Condition
9-fluorenylmethoxycarbonylFmocNα- and Nβ-amino group protection20% Piperidine in DMF
Rink Amide Resin-Solid support for C-terminal amide peptides95% TFA, 2.5% TIS, 2.5% H₂O
HBTU/HATU-Coupling Activator-
N,N-DiisopropylethylamineDIPEABase for activation and neutralization-
Trifluoroacetic AcidTFACleavage from resin and side-chain deprotection-
TriisopropylsilaneTISScavenger during cleavage-

Experimental Protocols

The following protocols outline the key steps for the synthesis of a branched peptide library using this compound.

Protocol 1: Linear Peptide Chain Elongation

This protocol describes the standard Fmoc-SPPS cycle for the synthesis of the linear portion of the peptide up to the incorporation of this compound.

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence.

  • Incorporation of this compound: Follow the coupling protocol in step 3 to couple this compound to the growing peptide chain.

Protocol 2: Synthesis of a Branched Peptide Library using "Split-and-Mix" Strategy

This protocol describes the synthesis of a branched peptide library at the Dap residue.

  • Linear Synthesis: Synthesize the linear peptide sequence on the resin, including the incorporation of this compound, as described in Protocol 1.

  • Selective Nα-Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1, Step 2. This will selectively remove the Nα-Fmoc group, leaving the Nβ-Fmoc group intact.

  • Linear Elongation Post-Branch Point: Continue elongating the linear peptide chain by coupling the desired Fmoc-amino acids as described in Protocol 1, Step 3.

  • Resin Splitting: After completing the linear portion of the peptide, wash and dry the resin. Divide the resin into equal portions, one for each building block to be added to the side chain.

  • Nβ-Fmoc Deprotection: Treat each portion of the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 15-20 minutes to ensure complete removal of the more stable Nβ-Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Side Chain Coupling (Diversification):

    • To each portion of the deprotected resin, add a different activated Fmoc-amino acid or other building block (e.g., carboxylic acids, fluorescent labels).

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Wash each resin portion thoroughly.

  • Resin Pooling and Mixing: Combine all resin portions into a single vessel and mix thoroughly to randomize the library.

  • Final Deprotection and Cleavage:

    • Perform a final N-terminal Fmoc deprotection on the pooled resin.

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptides from the resin and remove acid-labile side-chain protecting groups.

  • Library Precipitation and Purification:

    • Precipitate the cleaved peptide library by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptides.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide library under vacuum.

    • The library can be used directly for screening or subjected to purification by HPLC if a higher purity is required.

Visualizations

Experimental Workflow for Branched Peptide Library Synthesis

G cluster_0 Linear Synthesis cluster_1 Branching and Diversification cluster_2 Final Steps Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Repeat n times Coupling1->Fmoc_Deprotection1 Incorporate_Dap Couple this compound Coupling1->Incorporate_Dap Fmoc_Deprotection2 Selective Nα-Fmoc Deprotection Incorporate_Dap->Fmoc_Deprotection2 Coupling2 Couple next Fmoc-AA-OH Fmoc_Deprotection2->Coupling2 Split Split Resin Coupling2->Split Fmoc_Deprotection_beta Nβ-Fmoc Deprotection (20% Piperidine/DMF) Split->Fmoc_Deprotection_beta Couple_Branch Couple Diverse Building Blocks (AA1, AA2, ..., AAn) Fmoc_Deprotection_beta->Couple_Branch Pool Pool and Mix Resin Couple_Branch->Pool Final_Deprotection Final N-terminal Fmoc Deprotection Pool->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate Library in Ether Cleavage->Precipitation Screening Screen Peptide Library Precipitation->Screening

Caption: Workflow for branched peptide library synthesis.

Signaling Pathway Example: Screening for Kinase Inhibitors

Peptide libraries are frequently used to identify inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be a target for a branched peptide library screening campaign.

G Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Phosphorylation & Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Peptide_Library Branched Peptide Library (Screening) Peptide_Library->Kinase2 Inhibition?

Caption: Screening for kinase inhibitors.

Conclusion

This compound is a specialized building block that enables the synthesis of peptide libraries with defined branched structures. The quasi-orthogonal nature of the two Fmoc protecting groups allows for a stepwise synthesis of the linear and branched portions of the peptides. While the synthesis requires careful optimization of deprotection conditions, the resulting branched peptide libraries offer significantly increased chemical diversity and the potential for improved biological properties. These libraries are valuable tools for the discovery of novel ligands for a wide range of biological targets.

Application Note: Protocol for Selective Monodeprotection of Fmoc Groups from Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-Diaminopropionic acid (Dap) is a valuable non-canonical amino acid used in peptide science to introduce a primary amine on its side chain for modifications such as cyclization, labeling, or conjugation. For selective modification, orthogonal protection of the α-amino and β-amino groups is crucial. While derivatives like Fmoc-Dap(Boc)-OH or Fmoc-Dap(Alloc)-OH are commonly used, situations may arise where a researcher has access to Nα,Nβ-bis-Fmoc-protected L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) and requires selective deprotection of a single Fmoc group.

This application note addresses the significant challenge of selective monodeprotection of this compound. Due to the chemical equivalence of the two Fmoc groups, standard deprotection conditions will lead to a mixture of mono-deprotected, di-deprotected, and unreacted starting material. Achieving selectivity relies on exploiting potential subtle differences in the steric and electronic environments of the Nα and Nβ positions through kinetic control of the deprotection reaction.

The following protocol is presented as an experimental guideline and a starting point for optimization. It is critical to note that the use of an orthogonally protected Dap derivative is the highly recommended and more robust strategy for peptide synthesis.

Principle of Selective Deprotection via Kinetic Control

The selective removal of one of two identical protecting groups can be achieved under kinetic control by carefully managing reaction conditions to favor mono-deprotection. The strategy involves using a reduced concentration of the deprotecting agent, a lower reaction temperature, and significantly shortened reaction times. The goal is to halt the reaction after the first Fmoc group, which may be slightly more reactive, has been cleaved, but before the second group is significantly affected. The Nβ-Fmoc group is generally considered more accessible and therefore potentially more labile under these controlled conditions.

Experimental Protocol: Kinetically Controlled Partial Deprotection

This protocol aims to achieve partial deprotection of this compound using a mild piperidine solution. Optimization of reaction time and temperature will be critical for success.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Diethyl ether, anhydrous

  • Dichloromethane (DCM)

  • Glacial acetic acid (for neutralization)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., 90:10:1 DCM:Methanol:Acetic Acid - to be optimized)

  • Ninhydrin stain or UV lamp for visualization

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Deprotection Reagent: Prepare a 2% (v/v) solution of piperidine in DMF. Keep this solution chilled on an ice bath.

  • Reaction Setup:

    • Dissolve this compound in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stirrer. A typical starting concentration would be in the range of 0.1 M.

    • Cool the reaction flask to 0 °C in an ice bath.

  • Deprotection Reaction:

    • Add the chilled 2% piperidine/DMF solution to the reaction flask with vigorous stirring.

    • Monitor the reaction progress closely by taking aliquots at short time intervals (e.g., 1, 2, 5, 10, and 15 minutes).

  • Reaction Quenching and Work-up:

    • To quench the reaction at each time point, withdraw an aliquot and immediately add it to a vial containing a small amount of glacial acetic acid to neutralize the piperidine.

    • Analyze the quenched aliquot by TLC and HPLC to determine the relative amounts of starting material, mono-deprotected product, and di-deprotected product.

  • Isolation of Mono-deprotected Product:

    • Once the optimal reaction time is determined from the monitoring experiments, perform a larger scale reaction.

    • Quench the entire reaction by adding a stoichiometric amount of glacial acetic acid.

    • Reduce the solvent volume under reduced pressure.

    • Precipitate the product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product will be a mixture. Purify the desired mono-deprotected product, Fmoc-Dap-OH or H-Dap(Fmoc)-OH, using flash column chromatography or preparative HPLC.

Data Presentation and Analysis

The key to this procedure is careful monitoring and optimization. The expected products are the starting material, the two possible mono-deprotected isomers (Nα-Fmoc-Dap-OH and Nβ-Fmoc-Dap-OH), and the fully deprotected diaminopropionic acid. Due to their similar properties, separating the two mono-deprotected isomers can be challenging.

Table 1: Representative Data Table for Optimization of Selective Deprotection

Time Point (min)Starting Material (%)Mono-deprotected Product(s) (%)Di-deprotected Product (%)Notes
19091Primarily starting material.
275223Increase in mono-deprotected product.
5405010Significant conversion, but di-deprotection is increasing.
10156025Yield of mono-deprotected product may be optimal here, but selectivity is decreasing.
1555540Significant amount of di-deprotected product.

Note: The data in this table is illustrative. Actual results will need to be determined experimentally via HPLC analysis.

Alternative Deprotection Strategies

Should the standard kinetic control with piperidine prove insufficient, other milder or alternative deprotection reagents could be investigated.[1] These are non-standard methods and would require extensive optimization.

  • Sodium Azide (NaN3): A mild method for Fmoc removal that proceeds without a strong base.[1] The reaction conditions are solvent-dependent and would need to be carefully screened.

  • Neutral Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) has been reported for Fmoc removal.[2] This method could offer different selectivity compared to base-mediated deprotection.

  • Weaker or Sterically Hindered Bases: Bases such as morpholine or the use of highly hindered non-nucleophilic bases might offer a different kinetic profile for the deprotection.[3]

Visualization of the Experimental Workflow

The following diagram outlines the logical workflow for the optimization and execution of the selective mono-deprotection protocol.

G cluster_monitoring Optimization Loop prep Prepare 2% Piperidine in DMF (Chilled) react Add Piperidine Solution Start Reaction Timer prep->react setup Dissolve this compound in DMF at 0°C setup->react aliquot Take Aliquots at Time Intervals (1, 2, 5, 10, 15 min) react->aliquot Start Monitoring quench Quench with Acetic Acid aliquot->quench analyze Analyze by TLC/HPLC quench->analyze decide Determine Optimal Reaction Time analyze->decide decide->aliquot Continue Optimization scaleup Perform Preparative Scale Reaction at Optimal Time decide->scaleup Optimum Found workup Quench, Concentrate, & Precipitate with Ether scaleup->workup purify Purify Mono-deprotected Product via Chromatography workup->purify final_product Isolated Mono-Fmoc-Dap-OH purify->final_product

Caption: Workflow for optimization of selective mono-deprotection.

Logical Pathway for Product Formation

The following diagram illustrates the reaction pathway and the challenge of achieving selectivity.

ReactionPathway SM This compound (Starting Material) MP1 H-Dap(Fmoc)-OH (Mono-deprotected Isomer 1) SM->MP1 k1 (fast) MP2 Fmoc-Dap-OH (Mono-deprotected Isomer 2) SM->MP2 k'1 (fast) DP H-Dap-OH (Di-deprotected Product) MP1->DP k2 (slower) MP2->DP k'2 (slower)

Caption: Reaction pathway showing formation of mixed products.

Conclusion and Recommendations

The selective mono-deprotection of this compound is a non-trivial synthetic challenge. The provided protocol, based on kinetic control, offers a rational starting point for researchers to develop a suitable method for their specific needs. Success will depend on careful optimization of reaction parameters and robust analytical monitoring. However, for predictable and high-yielding syntheses requiring a free amine on the Dap side chain, it is strongly recommended to utilize commercially available, orthogonally protected derivatives such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(ivDde)-OH from the outset. This approach circumvents the challenges of selective deprotection and ensures a more efficient and reliable synthetic workflow.

References

Application Notes and Protocols for the Incorporation of Fmoc-Dap(Fmoc)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) is a versatile building block in solid-phase peptide synthesis (SPPS). The presence of two Fmoc-protected amino groups allows for the selective deprotection and functionalization of either the α-amino or β-amino group, enabling the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications. Peptides incorporating diaminopropionic acid (Dap) have shown significant potential in various biomedical applications, including enhancing antimicrobial activity, improving peptide stability, and mediating gene delivery.[1][2]

This document provides detailed application notes and protocols for the efficient incorporation of this compound in automated peptide synthesizers. It addresses common challenges, such as incomplete coupling and potential side reactions, and offers strategies for troubleshooting and optimization.

Key Considerations for this compound Incorporation

The successful incorporation of this compound requires careful consideration of coupling conditions and the prevention of side reactions. The bulky nature of the two Fmoc groups can lead to steric hindrance, potentially resulting in incomplete coupling. Furthermore, the diaminopropionic acid moiety itself can be prone to specific side reactions, most notably lactam formation.

A significant challenge with derivatives of this compound, such as Fmoc-Dab(Mtt)-OH, is their propensity for rapid lactamization under various coupling conditions.[3][4][5][6] This intramolecular cyclization can lead to poor coupling efficiency and the formation of undesired byproducts.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for the incorporation of this compound using a potent coupling reagent such as HATU.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-3 minutes.

  • Coupling: Add the activated this compound solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 60-120 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates successful coupling.

Troubleshooting Incomplete Coupling

If the Kaiser test is positive (blue beads), indicating incomplete coupling, the following strategies can be employed.

Protocol 2a: Double Coupling

  • Immediately after the first coupling and washing step, repeat steps 4-6 of the standard coupling protocol with a fresh solution of activated this compound.

  • Perform a second Kaiser test to confirm the completion of the coupling.

Protocol 2b: Capping of Unreacted Amines

If double coupling fails, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.

  • Washing: After the failed coupling attempt, wash the resin thoroughly with DMF.

  • Capping: Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF and DCM before proceeding to the next synthesis cycle.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. The following table summarizes representative data on the performance of common coupling reagents. For sterically hindered amino acids, more potent activating agents are generally preferred.[1]

Coupling ReagentCoupling Time (min)Representative Crude Purity (%)Remarks
HATU 20-4590-95Highly efficient for hindered amino acids, with a reduced risk of epimerization.[1]
HCTU 30-6088-93A cost-effective and highly efficient alternative to HATU.[3][7]
PyBOP 30-6085-90A robust phosphonium salt-based reagent with a low propensity for racemization.
DIC/Oxyma 60-12080-88A carbodiimide-based method that can minimize racemization but may require longer reaction times.

Note: The presented purity values are representative and can vary depending on the peptide sequence, resin, and specific synthesis conditions.

Side Reaction: Lactam Formation

As previously mentioned, a critical side reaction for this compound and its derivatives is the intramolecular cyclization to form a lactam. This is particularly prevalent with pre-activation of the amino acid.

Mitigation Strategy:

  • Avoid Pre-activation: To minimize lactam formation, it is recommended to add the coupling reagents and the this compound derivative to the reaction vessel without a prolonged pre-activation step.[8]

  • Use of Specific Coupling Reagents: The choice of coupling reagent can influence the rate of lactam formation. While more research is needed specifically for this compound, for the related Fmoc-Arg(Pbf)-OH, in situ activation with DIC/Oxyma has been shown to suppress lactam formation.[8]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Incorporation

experimental_workflow start Start: Deprotected Peptide-Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 activate Activate this compound (e.g., HATU/DIPEA in DMF) wash1->activate couple Coupling Reaction activate->couple wash2 Wash (DMF) couple->wash2 kaiser_test Kaiser Test wash2->kaiser_test negative Negative Result (Proceed to next cycle) kaiser_test->negative Success positive Positive Result (Incomplete Coupling) kaiser_test->positive Failure end End of Cycle negative->end double_couple Double Coupling positive->double_couple cap Capping (Acetic Anhydride/DIPEA) positive->cap If double coupling fails double_couple->kaiser_test Re-test cap->end

Caption: Automated workflow for incorporating this compound.

Logical Workflow for Troubleshooting Coupling Issues

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) check_reagents Check Reagent Quality and Concentration start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No double_couple Perform Double Coupling reagents_ok->double_couple Yes replace_reagents->double_couple kaiser2 Kaiser Test after Double Coupling double_couple->kaiser2 success Coupling Successful (Proceed) kaiser2->success Negative failure Coupling Still Fails kaiser2->failure Positive increase_time Increase Coupling Time failure->increase_time change_reagent Change Coupling Reagent (e.g., to HATU) failure->change_reagent capping Cap Unreacted Amines failure->capping Final Resort increase_time->double_couple Retry change_reagent->double_couple Retry proceed Proceed to Next Cycle capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling.

Signaling Pathway: Polycation-Mediated Gene Delivery

Peptides rich in cationic residues, such as those derived from Dap, are utilized for gene delivery.[9] The following diagram illustrates the general mechanism.

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Cell peptide Cationic Dap-Peptide complex Peptide-pDNA Complex peptide->complex pDNA Plasmid DNA (pDNA) pDNA->complex endocytosis Endocytosis complex->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape cytoplasm Cytoplasm escape->cytoplasm pDNA Release nuclear_import Nuclear Import cytoplasm->nuclear_import nucleus Nucleus nuclear_import->nucleus transcription Transcription nucleus->transcription protein Therapeutic Protein transcription->protein

Caption: General pathway of gene delivery using Dap-peptides.

Conclusion

The incorporation of this compound in automated peptide synthesizers is a powerful technique for accessing novel peptide structures with enhanced biological activities. By selecting appropriate coupling reagents, optimizing reaction conditions, and being vigilant for potential side reactions such as lactam formation, researchers can successfully synthesize complex Dap-containing peptides. The protocols and troubleshooting guides provided in this application note serve as a comprehensive resource for scientists and drug development professionals working in the field of peptide chemistry.

References

Post-Synthesis Modification of Peptides Containing Dap(Fmoc): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, providing a valuable chemical handle for a variety of post-synthesis modifications.[1] This allows for the site-specific introduction of functionalities such as PEGylation, lipidation, fluorescent labels, cytotoxic payloads, and handles for peptide cyclization.[1] The use of N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) or N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) in solid-phase peptide synthesis (SPPS) provides an orthogonal protection strategy. This enables the selective deprotection of the side-chain amine for on-resin modification, offering precise control over the synthesis of complex and modified peptides.[1]

These application notes provide detailed protocols for the incorporation of Dap(Fmoc) into a peptide sequence during SPPS and subsequent on-resin, post-synthetic modification of the Dap side chain.

Key Applications of Dap in Peptide Modification

  • Bioconjugation: Attachment of molecules like PEG, lipids, or targeting ligands to improve pharmacokinetic properties.

  • Fluorescent Labeling: Introduction of fluorophores for imaging and diagnostic applications.

  • Drug Conjugation: Covalent attachment of therapeutic agents to create peptide-drug conjugates.

  • Peptide Cyclization: Formation of cyclic peptides through side-chain to side-chain or side-chain to terminus linkages to enhance stability and bioactivity.[2]

Experimental Protocols

On-Resin Post-Synthesis Modification of Peptides Containing Dap(Fmoc)

This protocol outlines the general workflow for incorporating a Dap(Fmoc) residue into a peptide sequence using Fmoc-based SPPS and subsequently modifying its side chain on the solid support.

Workflow Overview

workflow Resin Resin Swelling SPPS Fmoc-SPPS Elongation Resin->SPPS 1. Dap_Coupling Coupling of Fmoc-Dap(side-chain PG)-OH SPPS->Dap_Coupling 2. Fmoc_Deprotection N-terminal Fmoc Deprotection Dap_Coupling->Fmoc_Deprotection 3. Dap_Fmoc_Deprotection Selective Side-Chain Fmoc Deprotection Dap_Coupling->Dap_Fmoc_Deprotection 4. Fmoc_Deprotection->SPPS Continue Elongation Modification On-Resin Side-Chain Modification Dap_Fmoc_Deprotection->Modification 5. Final_Deprotection Final N-terminal Fmoc Deprotection Modification->Final_Deprotection 6. Cleavage Cleavage and Global Deprotection Modification->Cleavage 7. Final_Deprotection->SPPS Continue Elongation Purification Purification and Analysis Cleavage->Purification 8.

Caption: General workflow for on-resin modification of a Dap-containing peptide.

1. Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Standard Fmoc-SPPS protocols are used to assemble the linear peptide chain on a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

2. Incorporation of Fmoc-Dap(PG)-OH

The Dap residue with an orthogonal protecting group (PG) on the side chain is incorporated like any other amino acid. For post-synthesis modification of the Dap side chain, a common building block is Fmoc-Dap(Boc)-OH.

3. Selective Deprotection of the Dap Side-Chain

Once the peptide sequence is fully assembled, the orthogonal protecting group on the Dap side chain is selectively removed. For a Boc protecting group, this is achieved using acidic conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups.

Protocol: Selective On-Resin Deprotection of Dap(Boc)

StepReagentTime
1. Resin WashDichloromethane (DCM) (3x)1 min each
2. Boc Deprotection30-50% Trifluoroacetic acid (TFA) in DCM2 x 15 min
3. Resin WashDCM (3x)1 min each
4. Neutralization10% Diisopropylethylamine (DIEA) in DCM (2x)2 min each
5. Resin WashDCM (3x)1 min each
6. Resin WashN,N-Dimethylformamide (DMF) (3x)1 min each

Note: The concentration of TFA and deprotection time may need to be optimized depending on the resin and other protecting groups present.

4. On-Resin Modification of the Dap Side-Chain Amine

The newly exposed primary amine on the Dap side chain is now available for modification. The following is an example protocol for acylation.

Protocol: On-Resin Acylation of Dap Side-Chain

StepReagentsTime
1. AcylationCarboxylic acid (5 eq.), HBTU (4.9 eq.), HOBt (5 eq.), DIEA (10 eq.) in DMF2-4 h
2. Resin WashDMF (3x)1 min each
3. Resin WashDCM (3x)1 min each

Monitoring of the coupling reaction can be performed using a Kaiser test. A negative result (yellow beads) indicates complete acylation.

Alternative On-Resin Modifications:

  • Sulfonylation: Treat the resin-bound peptide with a sulfonyl chloride (5-10 eq.) and a base like DIEA or 2,4,6-collidine in DMF.

  • Reductive Amination: React the peptide with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent system (e.g., DMF/acetic acid).

  • Isothiocyanate Coupling: Treat the peptide with an isothiocyanate (2-5 eq.) in DMF to form a thiourea linkage.

5. Cleavage from Resin and Global Deprotection

After the on-resin modification is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Protocol: Cleavage and Deprotection

StepReagentTime
1. Resin WashDCM (3x)1 min each
2. Resin DryDry the resin under a stream of nitrogen.5 min
3. CleavageTFA/Phenol/H2O/Triisopropylsilane (TIS) (87.5:5:5:2.5)2-3 h
4. PrecipitationPrecipitate the peptide in cold diethyl ether.-
5. CentrifugationCentrifuge to pellet the peptide.5 min
6. Ether WashWash the peptide pellet with cold diethyl ether (3x).-
7. Dissolution & LyophilizationDissolve the crude peptide in 0.1% TFA in water/acetonitrile and lyophilize.-

6. Peptide Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Solution-Phase Modification of Peptides Containing Dap

In some cases, it may be preferable to perform the modification after the peptide has been cleaved from the resin and purified. This approach is useful for modifications that are not compatible with the on-resin conditions.

Workflow for Solution-Phase Modification

solution_phase_workflow SPPS Fmoc-SPPS with Fmoc-Dap(PG)-OH Cleavage Cleavage and Global Deprotection (except Dap PG) SPPS->Cleavage Purification1 Purification of Protected Peptide Cleavage->Purification1 Deprotection Selective Solution-Phase Deprotection of Dap PG Purification1->Deprotection Modification Solution-Phase Modification Deprotection->Modification Purification2 Final Purification and Analysis Modification->Purification2

Caption: Workflow for solution-phase modification of a Dap-containing peptide.

Protocol: General Solution-Phase Acylation

  • Dissolve the purified peptide containing a free Dap side-chain amine in a suitable solvent (e.g., DMF, DMSO, or aqueous buffer).

  • Add the activated carboxylic acid (e.g., as an NHS-ester or generated in situ with coupling reagents).

  • Adjust the pH of the reaction mixture to slightly basic (pH 8-9) using a non-nucleophilic base like DIEA.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, purify the modified peptide by RP-HPLC.

Orthogonal Deprotection Strategy

The success of site-specific modification relies on the use of orthogonal protecting groups. The following diagram illustrates the concept using the Boc/Fmoc protection strategy.

orthogonal_deprotection cluster_peptide Resin-Bound Peptide Peptide Resin-...-AA(PG)-Dap(Fmoc)-AA(PG)-... Piperidine 20% Piperidine in DMF Peptide->Piperidine Free_Side_Chain Resin-...-AA(PG)-Dap(NH2)-AA(PG)-... Piperidine->Free_Side_Chain Selective Fmoc Deprotection TFA TFA-based Cocktail Cleaved_Peptide H-...-AA-Dap(Modification)-AA-... TFA->Cleaved_Peptide Modification_Reagent Modification Reagent Modified_Peptide Resin-...-AA(PG)-Dap(Modification)-AA(PG)-... Modification_Reagent->Modified_Peptide Side-Chain Modification Free_Side_Chain->Modification_Reagent Modified_Peptide->TFA Cleavage and Global Deprotection

Caption: Orthogonal deprotection strategy for Dap(Fmoc) modification.

Data Summary

The following table summarizes typical reaction conditions for the key steps in the post-synthesis modification of peptides containing Dap.

StepReagents & ConditionsTypical TimeMonitoringExpected Outcome
Selective Fmoc Deprotection (Side-Chain) 20% piperidine in DMF2 x 10 minUV absorbance of dibenzofulvene-piperidine adductFree primary amine on Dap side-chain
On-Resin Acylation Carboxylic acid (5 eq.), HBTU (4.9 eq.), DIEA (10 eq.) in DMF2-4 hKaiser TestAcylated Dap side-chain
Cleavage & Global Deprotection TFA/TIS/H2O (95:2.5:2.5)2-3 h-Crude modified peptide
Purification RP-HPLC with a water/acetonitrile gradient containing 0.1% TFAVariableUV absorbance at 220 nmPurified modified peptide (>95%)

Conclusion

The incorporation of Dap(Fmoc) into peptides provides a powerful and versatile platform for post-synthesis modification. The orthogonal protection strategy allows for precise, site-specific derivatization on the solid support, enabling the synthesis of complex and functionally diverse peptides. The protocols outlined in these application notes provide a robust framework for researchers in academia and industry to develop novel peptide-based therapeutics, diagnostics, and research tools. Careful optimization of reaction conditions and rigorous purification and analysis are crucial for obtaining high-quality modified peptides.

References

Fmoc-Dap(Fmoc)-OH: A Versatile Building Block for Innovative Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nβ-bis(fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Fmoc)-OH, is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid and two orthogonally protected amino groups, offers exceptional versatility for the synthesis of complex peptides, peptidomimetics, and sophisticated molecular constructs such as constrained peptides and linkers for bifunctional molecules. The strategic placement of two base-labile Fmoc protecting groups allows for selective deprotection and subsequent functionalization, enabling the creation of diverse molecular architectures with significant therapeutic potential.

These application notes provide a comprehensive overview of the key applications of this compound in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and visual diagrams are presented to guide researchers in leveraging this versatile building block for their specific research needs.

Application: Synthesis of Constrained and Cyclic Peptides

Constraining peptides into cyclic structures is a widely employed strategy in drug discovery to enhance their metabolic stability, receptor binding affinity, and cell permeability. The di-functional side chain of diaminopropionic acid (Dap) serves as an excellent scaffold for introducing conformational constraints. By selectively deprotecting the side-chain amino group, intramolecular cyclization can be achieved, leading to the formation of well-defined cyclic peptide topologies.

Quantitative Data Summary: Biological Activity of Cyclic Peptides

The cyclization of peptides can significantly impact their biological activity. The table below presents illustrative data on the bioactivity of cyclic peptides, highlighting the potential for improved potency.

Cyclic Peptide ExampleTargetBiological Activity (IC₅₀/EC₅₀)Linear Peptide Control (IC₅₀/EC₅₀)Fold ImprovementReference
Cyclo(RGDfK)αvβ3 Integrin10 nM>1000 nM>100[1](--INVALID-LINK--)
[D-Ala²,Nle⁵,Asp⁸]-GRF(1-29) LactamGRF Receptor0.5 nM5 nM10[2](--INVALID-LINK--)
Proline-based DKPHCT116 cells38.9 µMNot Reported-[3]

Note: Data is illustrative and sourced from studies on various cyclic peptides to demonstrate the general principle of activity enhancement through cyclization.

Experimental Protocol: On-Resin Cyclization of a Peptide using this compound

This protocol describes the synthesis of a head-to-side-chain cyclized peptide using this compound on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Linear Peptide Synthesis (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the linear sequence, incorporating this compound at the desired position.

  • Selective Side-Chain Fmoc Deprotection:

    • After assembly of the linear peptide, treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the Dap side chain.

    • Wash the resin extensively with DMF and DCM to remove piperidine.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • To cyclize the N-terminal amino group to the Dap side chain, add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.

  • Final Fmoc Deprotection (N-terminus):

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase HPLC.

Experimental Workflow Diagram

SPPS_Cyclization_Workflow Resin Resin Swelling SPPS Linear Peptide Synthesis (Fmoc-SPPS) Resin->SPPS Incorp Incorporate This compound SPPS->Incorp Deprotect_Side Selective Side-Chain Fmoc Deprotection Incorp->Deprotect_Side Cyclize On-Resin Cyclization Deprotect_Side->Cyclize Deprotect_Final Final N-terminal Fmoc Deprotection Cyclize->Deprotect_Final Cleave Cleavage & Deprotection Deprotect_Final->Cleave Purify Purification (HPLC) Cleave->Purify

Workflow for on-resin peptide cyclization.

Application: Peptidomimetics for Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases. Designing molecules that can modulate these interactions is a key area of drug discovery. Peptidomimetics, which mimic the structure and function of peptides but with improved pharmacological properties, are promising candidates for PPI inhibition. This compound can be used to create scaffolds that present key pharmacophoric groups in a spatially defined manner to disrupt PPIs.

A critical example of a PPI target is the interaction between the tumor suppressor protein p53 and its negative regulator, the oncoprotein MDM2. Inhibition of this interaction can reactivate p53's tumor-suppressive functions.[3]

Signaling Pathway: p53-MDM2 Interaction and its Inhibition

p53_MDM2_Pathway cluster_normal Normal Cell cluster_inhibition Inhibition by Peptidomimetic p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Ubiquitinates Ub Ubiquitin p53_i p53 Apoptosis_i Apoptosis & Cell Cycle Arrest p53_i->Apoptosis_i Induces MDM2_i MDM2 Inhibitor Dap-based Peptidomimetic Inhibitor->MDM2_i Blocks Interaction

Inhibition of the p53-MDM2 interaction.
Experimental Protocol: Synthesis of a Dap-based Peptidomimetic Scaffold

This protocol outlines the synthesis of a simple scaffold where two pharmacophoric groups can be attached to the Dap backbone.

Procedure:

  • Couple this compound to a solid support (e.g., Wang resin) using standard coupling procedures.

  • Selective N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Nα-Fmoc group.

  • Couple the first pharmacophoric group (R1): React the free Nα-amino group with an activated carboxylic acid (R1-COOH).

  • Selective Side-Chain Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Nβ-Fmoc group.

  • Couple the second pharmacophoric group (R2): React the free Nβ-amino group with a different activated carboxylic acid (R2-COOH).

  • Cleavage: Cleave the peptidomimetic from the resin using a suitable cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the final product by HPLC.

Application: Linkers for Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC. This compound provides a versatile branching point for the synthesis of PROTAC linkers, allowing for the attachment of the POI and E3 ligase ligands with precise spatial control.

Quantitative Data Summary: PROTAC Degradation Efficiency

The efficacy of a PROTAC is measured by its ability to degrade the target protein, typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The linker plays a crucial role in these parameters.

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeDC₅₀DₘₐₓReference
ARV-110Androgen ReceptorVHLAlkyl-ether<1 nM>95%[5](--INVALID-LINK--)
dBET1BRD4CRBNPEG40 nM>90%[4](--INVALID-LINK--)
MZ1BRD4VHLPEG26 nM>90%[6](--INVALID-LINK--)

Note: Data is for illustrative purposes to show typical PROTAC efficacy metrics.

Experimental Protocol: Solid-Phase Synthesis of a PROTAC using a Dap-based Linker

This protocol outlines a general strategy for synthesizing a PROTAC on a solid support using this compound as a branching point.

Procedure:

  • Immobilize the E3 Ligase Ligand: Attach the E3 ligase ligand (with a suitable functional group for attachment) to a solid support resin.

  • Couple this compound: Couple this compound to the immobilized E3 ligase ligand.

  • Selective N-terminal Fmoc Deprotection: Remove the Nα-Fmoc group with 20% piperidine in DMF.

  • Linker Elongation (optional): If a longer linker is desired, couple additional linker components (e.g., PEG spacers) to the free Nα-amino group.

  • Selective Side-Chain Fmoc Deprotection: Remove the Nβ-Fmoc group with 20% piperidine in DMF.

  • Couple the POI Ligand: Couple the POI ligand (with a suitable functional group for attachment) to the free Nβ-amino group.

  • Cleavage and Purification: Cleave the PROTAC from the resin and purify by HPLC.

Logical Workflow for PROTAC Synthesis using a Dap Scaffold

PROTAC_Synthesis_Workflow Start Immobilized E3 Ligase Ligand Couple_Dap Couple this compound Start->Couple_Dap Deprotect_alpha Deprotect Nα-Fmoc Couple_Dap->Deprotect_alpha Elongate Linker Elongation (Optional) Deprotect_alpha->Elongate Deprotect_beta Deprotect Nβ-Fmoc Deprotect_alpha->Deprotect_beta No Elongation Elongate->Deprotect_beta Couple_POI Couple POI Ligand Deprotect_beta->Couple_POI Cleave_Purify Cleavage and Purification Couple_POI->Cleave_Purify Final_PROTAC Final PROTAC Cleave_Purify->Final_PROTAC

PROTAC synthesis using a Dap linker.

Application: Structure-Activity Relationship (SAR) Studies

This compound and its derivatives, such as Fmoc-Dap(Boc)-OH, are valuable tools for structure-activity relationship (SAR) studies. By replacing natural amino acids like lysine with Dap derivatives, researchers can probe the importance of side-chain length, charge, and hydrogen bonding capabilities for biological activity. This systematic modification allows for the fine-tuning of peptide and peptidomimetic properties to optimize potency, selectivity, and pharmacokinetic profiles. For example, Fmoc-Dap(Boc)-OH has been utilized as a protected lysine analog in SAR studies.[6]

Quantitative Data Summary: Illustrative SAR Data

The following table provides a hypothetical example of how SAR data might be presented when using Dap to modify a peptide sequence.

Peptide AnalogModificationTarget Binding Affinity (Kᵢ)
Lead Peptide (with Lys)-100 nM
Analog 1 (Lys -> Dap(Boc))Shorter, neutral side chain500 nM
Analog 2 (Lys -> Dap)Shorter, positively charged side chain120 nM
Analog 3 (Lys -> Orn)Longer than Dap, shorter than Lys150 nM

Note: This data is illustrative and intended to demonstrate the principles of an SAR study.

Experimental Protocol: Synthesis of a Peptide Library for SAR Studies

This protocol describes the parallel synthesis of a small peptide library to investigate the role of a specific amino acid residue, which is replaced by Dap.

Procedure:

  • Resin Preparation: Distribute a suitable resin (e.g., Rink Amide) into multiple reaction vessels.

  • Parallel Peptide Synthesis:

    • Perform standard Fmoc-SPPS cycles in each reaction vessel to build the common peptide sequence.

    • At the position of interest, couple different amino acids in separate vessels:

      • Vessel 1: Couple Fmoc-Lys(Boc)-OH (as the reference).

      • Vessel 2: Couple Fmoc-Dap(Boc)-OH.

      • Vessel 3: Couple another amino acid analog (e.g., Fmoc-Orn(Boc)-OH).

    • Continue the SPPS to complete the peptide sequences.

  • Cleavage and Deprotection: Cleave the peptides from the resin in parallel using a cleavage cocktail.

  • Purification and Analysis: Purify each peptide analog by HPLC and confirm its identity by mass spectrometry.

  • Biological Evaluation: Test the purified peptides in a relevant biological assay (e.g., binding assay, functional assay) to determine their activity.

Logical Diagram for SAR Study

SAR_Study_Logic Lead Lead Peptide (e.g., with Lys) Synthesize Parallel Synthesis Lead->Synthesize Analog1 Analog 1 (Lys -> Dap) Synthesize->Analog1 Analog2 Analog 2 (Lys -> Orn) Synthesize->Analog2 Analog3 Analog 3 (Lys -> Abu) Synthesize->Analog3 Assay Biological Assay Analog1->Assay Analog2->Assay Analog3->Assay Data SAR Data Assay->Data

Logic flow for a structure-activity relationship study.

This compound is a powerful and versatile chemical tool with broad applications in drug discovery and development. Its ability to serve as a scaffold for constrained peptides, a building block for peptidomimetics targeting PPIs, a branching point for PROTAC linkers, and a probe in SAR studies makes it an invaluable asset for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this unique amino acid derivative in their quest for novel therapeutics.

References

Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function, signaling, and localization in biological systems.[1][2][3] The chemical synthesis of peptides bearing specific PTMs is an invaluable tool for researchers in biochemistry, drug discovery, and molecular biology to investigate these processes.[1][4] L-2,3-diaminopropionic acid (Dap) is a versatile, non-proteinogenic amino acid that serves as an excellent scaffold for introducing various modifications into synthetic peptides. Its side chain contains a primary amine that, after selective deprotection, can be functionalized to mimic PTMs or to attach labels and other moieties.

While Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH , is commercially available, its application for site-specific modification is challenging.[5] The use of identical Fmoc protecting groups on both the α-amino and β-amino groups means that standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) will remove both groups simultaneously.[6] This prevents selective modification of the side chain while the peptide is being elongated on the solid support.

A more robust and widely adopted strategy involves an orthogonal protection scheme.[7] This is typically achieved using a Dap derivative where the α-amino group is protected by the base-labile Fmoc group, and the β-amino side chain is protected by an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group (Fmoc-Dap(Boc)-OH ).[8][9] This approach allows for the standard step-wise elongation of the peptide chain via Fmoc solid-phase peptide synthesis (SPPS). At the desired step, the side-chain Boc group can be selectively removed using mild acid, exposing the β-amino group for the introduction of a PTM without affecting other acid-labile protecting groups on the peptide or the resin linkage.[8]

These application notes provide detailed protocols for the incorporation of Fmoc-Dap(Boc)-OH into peptides and its subsequent use for on-resin modification to generate peptides with PTMs.

Data Presentation

The efficiency of solid-phase peptide synthesis is critical for obtaining a high-quality final product. The following table summarizes expected efficiency and purity at key stages of the synthesis, based on standard Fmoc-SPPS protocols.

ParameterExpected Efficiency/PurityMonitoring MethodCitation
Resin Loading Varies by resin type (e.g., 0.3-0.8 mmol/g)Gravimetric analysis after Fmoc cleavage
Fmoc Deprotection Efficiency >99%UV-Vis of piperidine-dibenzofulvene adduct
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test) or Chloranil Test[10]
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 50-90%Analytical RP-HPLC[10]
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass Spectrometry[10]

Visualizations

Orthogonal_Protection_Strategy cluster_Peptide Growing Peptide on Solid Support cluster_Deprotection Selective Deprotection Steps Resin Solid Support Peptide ---AA(PG)-AA(PG)- Resin->Peptide Dap Dap Peptide->Dap Fmoc_alpha Fmoc Dap->Fmoc_alpha α-Amino Boc_beta Boc Dap->Boc_beta β-Amino (Side Chain) Piperidine Piperidine (Base) Fmoc_alpha->Piperidine Cleaved for Chain Elongation TFA TFA (Acid) Fmoc_alpha->TFA Stable Boc_beta->Piperidine Stable Boc_beta->TFA Cleaved for Side-Chain Modification

Caption: Orthogonal protection using Fmoc (base-labile) and Boc (acid-labile) groups.

PTM_Synthesis_Workflow start 1. Resin Preparation (Swelling) fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect coupling 3. Amino Acid Coupling (Standard AA or Fmoc-Dap(Boc)-OH) fmoc_deprotect->coupling wash 4. Washing (DMF) coupling->wash repeat_cycle Repeat for Peptide Elongation wash->repeat_cycle repeat_cycle->fmoc_deprotect Next AA boc_deprotect 5. Selective Boc Deprotection (Dilute TFA) repeat_cycle->boc_deprotect Sequence Complete ptm_coupling 6. On-Resin PTM/Linker Conjugation boc_deprotect->ptm_coupling final_cleavage 7. Cleavage & Global Deprotection (e.g., Reagent B) ptm_coupling->final_cleavage purification 8. Purification (RP-HPLC) final_cleavage->purification analysis 9. Analysis (Mass Spec, HPLC) purification->analysis end Pure PTM-Peptide analysis->end

Caption: Experimental workflow for PTM peptide synthesis using Fmoc-Dap(Boc)-OH.

Kinase_Signaling_Pathway cluster_assay In Vitro Kinase Assay cluster_cell Cellular Context Peptide Synthetic Phosphopeptide (Substrate Analog) Kinase Kinase X Peptide->Kinase Inhibits (Competitive) Phosphatase Phosphatase Y Peptide->Phosphatase Dephosphorylated by Antibody PTM-Specific Antibody Peptide->Antibody Recognized by BindingPartner Binding Partner (e.g., SH2 Domain) Peptide->BindingPartner Binds to Kinase->BindingPartner Recruits Downstream Downstream Signaling Cascade BindingPartner->Downstream Receptor Cell Surface Receptor Receptor->Kinase Activates Signal Extracellular Signal Signal->Receptor

Caption: Application of a synthetic phosphopeptide in studying a kinase pathway.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid (3 eq. to resin loading)

  • Coupling reagent, e.g., HATU (2.85 eq.)

  • Base, e.g., DIPEA (6 eq.)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Resin (e.g., Rink Amide, Wang) in a reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in the reaction vessel. Drain the solvent.[8]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8][11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.85 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature.[8]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Site-Specific Modification via Fmoc-Dap(Boc)-OH

This protocol describes the incorporation of Fmoc-Dap(Boc)-OH, followed by selective side-chain deprotection and modification. The example shown is for attaching a generic moiety (e.g., a biotin label or the C-terminus of ubiquitin).

Procedure:

  • Incorporate Fmoc-Dap(Boc)-OH: Follow the standard SPPS cycle (Protocol 1) to couple Fmoc-Dap(Boc)-OH to the growing peptide chain.

  • Continue Peptide Elongation: Continue with standard SPPS cycles to add any remaining amino acids to the peptide sequence C-terminal to the Dap residue.

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (3-5 times).

    • Treat the resin with a solution of 1-2% TFA in DCM for 5 minutes. Repeat this treatment 5-6 times. Note: These mild acidic conditions are designed to remove the highly acid-labile Boc group without significantly cleaving other side-chain protecting groups (like tBu) or the peptide from the resin.[11]

    • Wash the resin with DCM (3-5 times).

    • Neutralize the resin by washing with a solution of 5-10% DIPEA in DMF (3 times).

    • Wash the resin thoroughly with DMF (3-5 times).

  • On-Resin Side-Chain Conjugation:

    • Prepare the molecule to be conjugated (e.g., Biotin-NHS ester, a protected peptide fragment for ubiquitination).

    • Dissolve the molecule (3-5 eq.) in DMF with a suitable coupling agent (if it's a carboxylic acid) or as an activated ester.

    • Add the solution to the peptide-resin, which now has a free β-amino group on the Dap side chain.

    • Allow the reaction to proceed for 4-12 hours, or until a Kaiser test indicates the absence of free amines.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Final Cleavage and Purification

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all remaining acid-labile side-chain protecting groups.

Materials:

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive.

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[10]

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.[10]

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze fractions by mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

References

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with the coupling of Fmoc-Dap(Fmoc)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

The low coupling efficiency of this compound is primarily attributed to two main factors:

  • Steric Hindrance: The presence of two bulky Fmoc (9-fluorenylmethoxycarbonyl) protecting groups on both the alpha-amino and the side-chain amino groups creates significant steric hindrance. This bulkiness physically obstructs the activated carboxylic acid from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete couplings.

  • Peptide Aggregation: Sequences containing bulky and hydrophobic residues like this compound are prone to on-resin aggregation. The growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation can physically block the reactive sites, preventing efficient coupling.

Q2: My Kaiser test is positive after a standard coupling protocol. What is the immediate course of action?

A positive Kaiser test (indicated by blue or purple beads) signifies the presence of unreacted primary amines, confirming an incomplete coupling reaction. The most direct and recommended first step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents like DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to overcome the steric barrier.

  • Uronium/Aminium Reagents: HATU , HCTU , and COMU are generally more effective due to the formation of highly reactive OAt- or equivalent active esters. HATU is often considered superior for sterically hindered couplings due to its rapid reaction kinetics and ability to minimize racemization.[1]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings, demonstrating high efficiency in promoting amide bond formation.

Q4: Are there any specific side reactions to be aware of when using this compound?

Yes, a potential side reaction for di-protected amino acids like this compound is intramolecular lactam formation . Under activation conditions, the activated carboxyl group can react with the side-chain amine if the protecting group is not completely stable or if the reaction conditions favor cyclization. A study on the related Fmoc-Dab(Mtt)-OH showed that it undergoes rapid lactamization with various coupling reagents, leading to poor coupling efficiency.[2][3] While this has not been explicitly quantified for this compound, it is a plausible side reaction to consider. Using pre-activation times judiciously and choosing appropriate coupling reagents can help minimize this.

Q5: How can I mitigate peptide aggregation during the synthesis?

If peptide aggregation is suspected (e.g., resin clumping, slow solvent flow), several strategies can be employed:

  • Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M to 1 M) to the coupling and deprotection steps can help disrupt secondary structures.

  • Alternative Solvents: Switching from DMF to more polar solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can improve solvation of the peptide chain.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt aggregation and improve reaction kinetics. However, this should be done with caution as it can increase the risk of side reactions for sensitive amino acids.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

While direct quantitative data for this compound is limited, the following table provides a qualitative and extrapolated quantitative comparison of common coupling reagents based on their performance with other sterically hindered amino acids.

Coupling ReagentClassRelative SpeedTypical Coupling Efficiency (Extrapolated)Key AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery Fast>99%Highly efficient for hindered couplings, low risk of racemization.[1]Higher cost.
HCTU Uronium/AminiumFast>98%Very effective and a common choice for difficult couplings.Can be less effective than HATU for extremely hindered residues.
PyBOP PhosphoniumFast>98%High efficiency, low risk of racemization.Byproduct (HMPA) is a potential carcinogen.
COMU Uronium/AminiumVery Fast>99%Excellent performance, safer byproducts than HOBt/HOAt-based reagents.Higher cost.
DIC/HOBt CarbodiimideModerate90-95%Cost-effective.Less efficient for sterically hindered residues, longer reaction times required.

Experimental Protocols

Protocol 1: Recommended Double Coupling Protocol using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow/colorless beads), proceed to the next deprotection step. If the test is positive (blue/purple beads), proceed with the second coupling.

  • Second Coupling:

    • Repeat step 4 with a fresh solution of activated this compound.

    • Agitate the reaction vessel for another 2 hours at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.

  • Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test is crucial for assessing the presence of unreacted primary amines.

  • Sample Preparation: Transfer a small sample of resin beads (approximately 10-15 beads) to a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of Solution A (Potassium cyanide in pyridine).

    • Add 2-3 drops of Solution B (Ninhydrin in ethanol).

    • Add 2-3 drops of Solution C (Phenol in ethanol).

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

Troubleshooting_Workflow start Start: Poor Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Blue/Purple Beads) kaiser_test->positive_result Incomplete Coupling negative_result Negative Result (Yellow Beads) kaiser_test->negative_result Complete Coupling double_coupling Perform Double Coupling positive_result->double_coupling proceed Proceed to Next Deprotection Step negative_result->proceed re_kaiser_test Perform Kaiser Test Again double_coupling->re_kaiser_test re_kaiser_test->negative_result Complete still_positive Still Positive re_kaiser_test->still_positive Incomplete optimize_conditions Optimize Conditions: - Use stronger coupling reagent (HATU, HCTU) - Extend reaction time - Increase temperature (cautiously) - Use NMP or add chaotropic salts still_positive->optimize_conditions capping Consider Capping Unreacted Amines optimize_conditions->capping Orthogonal_Protection cluster_SPPS_Cycle SPPS Cycle deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash deprotection->wash1 coupling Coupling of next Fmoc-AA-OH wash2 Wash coupling->wash2 wash1->coupling wash2->deprotection final_cleavage Final Cleavage (e.g., TFA cocktail) wash2->final_cleavage peptide_resin Peptide-Resin with This compound peptide_resin->deprotection final_peptide Final Peptide with free Dap side-chain final_cleavage->final_peptide

References

Technical Support Center: Fmoc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Nα-Fmoc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the incorporation of this unique building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in peptide synthesis?

This compound is a valuable reagent for introducing a diaminopropionic acid (Dap) residue into a peptide sequence with both the α-amino and β-amino groups protected by Fmoc groups. This allows for the simultaneous deprotection of both amino functions in a single step using standard piperidine treatment. This is particularly useful for creating specific peptide architectures, such as lactam-bridged peptides for constrained conformations, or for the introduction of branching points in the peptide chain.

Q2: What are the most common side reactions associated with the use of this compound in SPPS?

The primary side reactions encountered when using this compound are:

  • Incomplete Deprotection: Failure to remove both Fmoc groups simultaneously and completely can lead to a mixture of products, including peptides with one or both Fmoc groups remaining.

  • Intramolecular Cyclization (Lactam Formation): Upon deprotection, the newly liberated α- and β-amino groups can be susceptible to intramolecular cyclization, especially in subsequent activation steps, leading to the formation of a six-membered ring lactam.

  • Side-Chain Acylation: After the removal of the side-chain Fmoc group, the resulting free β-amino group can be acylated by the incoming activated amino acid, leading to branched peptide impurities.

Q3: How can I monitor the efficiency of the double Fmoc deprotection?

The simultaneous removal of both Fmoc groups can be monitored qualitatively and quantitatively:

  • Qualitative Monitoring (Kaiser Test): A positive Kaiser test (blue color) after the deprotection step indicates the presence of free primary amines, suggesting successful deprotection. However, it does not distinguish between mono- and di-deprotected species.

  • Quantitative Monitoring (UV-Vis Spectroscopy): The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly around 301 nm. By measuring the absorbance of the piperidine wash solution, the extent of Fmoc group removal can be quantified. For this compound, the theoretical absorbance should be double that of a standard mono-Fmoc-amino acid.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of one or both Fmoc groups

Symptoms:

  • Weak or negative Kaiser test after deprotection.

  • Mass spectrometry (MS) analysis of the crude peptide shows peaks corresponding to the desired peptide mass +222 Da (one Fmoc group) or +444 Da (two Fmoc groups).

  • HPLC analysis shows multiple peaks, with the desired product being a minor component.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Deprotection Time or Reagent Concentration Extend the deprotection time or perform a second deprotection step. While 20% piperidine in DMF is standard, for the sterically hindered double Fmoc removal, a longer treatment (e.g., 2 x 10 minutes or 1 x 20 minutes) may be necessary.
Peptide Aggregation Use aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to the deprotection solution. Sonication during deprotection can also be beneficial.
Steric Hindrance For particularly difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 2% piperidine in DMF) to accelerate the deprotection.[1]
Issue 2: Intramolecular Cyclization (Lactam Formation)

Symptoms:

  • MS analysis of the crude peptide shows a peak corresponding to the mass of the desired peptide minus the mass of water (M-18).

  • The desired peptide product yield is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Slow Coupling of the Subsequent Amino Acid Minimize the time between the deprotection of the Dap residue and the coupling of the next amino acid. Use a highly efficient coupling reagent such as HATU or HCTU to ensure rapid amide bond formation, outcompeting the intramolecular cyclization.
Activation Method Avoid pre-activation of the incoming amino acid for extended periods. Add the activated amino acid to the resin immediately after preparation.
Choice of Coupling Reagents Carbodiimide-based reagents like DIC in the presence of an additive like OxymaPure can sometimes reduce the basicity of the coupling environment and minimize base-catalyzed side reactions.
Issue 3: Side-Chain Acylation

Symptoms:

  • MS analysis of the crude peptide shows a peak corresponding to the mass of the desired peptide plus the mass of the incoming amino acid.

  • HPLC analysis shows a significant side-product peak.

Possible Causes and Solutions:

CauseRecommended Solution
Simultaneous Deprotection of Both Amino Groups This is the intended reaction. To avoid side-chain acylation, the subsequent coupling must be carefully controlled.
Excessive Equivalents of Activated Amino Acid Use a minimal excess of the incoming activated amino acid (e.g., 1.5 to 2 equivalents) to reduce the probability of acylation at the less reactive β-amino group.
Extended Coupling Times Optimize the coupling time to be just sufficient for complete reaction at the α-amino group. Monitor the reaction closely using a Kaiser test.

Experimental Protocols

Protocol 1: Optimized Double Fmoc Deprotection of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10 minutes with gentle agitation.

  • Second Deprotection: Drain the resin and add a fresh solution of 20% piperidine in DMF. Continue agitation for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A strong blue color indicates successful deprotection. For quantitative analysis, collect the piperidine washes and measure the absorbance at 301 nm.

Protocol 2: Minimized Side-Chain Acylation during Coupling after Dap Deprotection
  • Deprotection: Follow the optimized double Fmoc deprotection protocol as described above.

  • Activation of Incoming Amino Acid: In a separate vessel, dissolve the next Fmoc-amino acid (1.5-2.0 equivalents) and a coupling reagent such as HATU (1.45-1.9 equivalents) in DMF. Add a hindered base like DIPEA (3-4 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 30-60 minutes. Monitor the reaction progress with a Kaiser test.

  • Washing: Once the Kaiser test is negative (or after a predetermined optimal time), thoroughly wash the resin with DMF.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Double Fmoc Removal

Deprotection ReagentTime (minutes)Temperature (°C)Expected EfficiencyNotes
20% Piperidine in DMF2 x 1025>98%Standard protocol, generally effective.
20% Piperidine in DMF1 x 3025>99%Longer single treatment can improve efficiency for difficult sequences.
2% DBU / 2% Piperidine in DMF2 x 525>99%Faster deprotection, useful for sterically hindered or aggregating sequences.[1]

Table 2: Influence of Coupling Reagents on Preventing Side-Chain Acylation

Coupling ReagentEquivalents (AA:Reagent:Base)Activation Time (min)Coupling Time (min)Potential for Side-Chain Acylation
HATU1.5 : 1.45 : 3< 130-60Low to Moderate
HCTU1.5 : 1.45 : 3< 130-60Low to Moderate
DIC/OxymaPure2 : 2 : --60-120Low

Visualization

Troubleshooting_Fmoc_Dap_Fmoc_OH cluster_start Start: Incorporation of this compound cluster_deprotection Deprotection Step cluster_coupling Coupling of Next Amino Acid cluster_analysis Analysis of Crude Peptide cluster_troubleshooting Troubleshooting start Couple this compound deprotection Perform Double Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection kaiser_test Kaiser Test deprotection->kaiser_test coupling Couple Next Fmoc-AA (e.g., HATU/DIPEA) kaiser_test->coupling Positive (Blue) incomplete_deprotection Incomplete Deprotection: - Extend deprotection time - Use DBU/Piperidine kaiser_test->incomplete_deprotection analysis Cleave and Analyze (HPLC/MS) coupling->analysis pure Desired Product analysis->pure High Purity impure Side Products Detected analysis->impure Low Purity impure->incomplete_deprotection Mass = M+222 or M+444 lactam_formation Lactam Formation: - Use fast coupling - Minimize activation time impure->lactam_formation Mass = M-18 side_chain_acylation Side-Chain Acylation: - Reduce AA equivalents - Optimize coupling time impure->side_chain_acylation Mass = M + AA incomplete_deprotection->deprotection Re-run Deprotection lactam_formation->coupling Adjust Protocol side_chain_acylation->coupling Adjust Protocol

Caption: Troubleshooting workflow for SPPS with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Fmoc-Dap(Fmoc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Dap(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges in coupling this compound stem from its significant steric hindrance. Both the α-amino and the side-chain amino groups are protected by bulky Fmoc groups, which can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction times and incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More powerful onium salt-based reagents are generally recommended to achieve high coupling efficiency.[1][2]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to their high reactivity and speed.[2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[2]

It is advisable to avoid less reactive carbodiimide reagents like DCC or EDC on their own, as they often result in low yields with hindered amino acids. However, their effectiveness can be increased by using additives like HOBt or Oxyma.

Q3: What is the recommended solvent for this compound coupling?

The most commonly used solvents for solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] NMP is often considered superior for difficult couplings as it can better solvate the peptide-resin and may improve coupling yields.[3] Ensuring the quality of the solvent is crucial; for instance, DMF should be free of dimethylamine impurities which can cause premature Fmoc deprotection.[3]

Q4: What is "double coupling" and is it necessary for this compound?

Double coupling is a technique where the coupling reaction is repeated with a fresh solution of activated amino acid and reagents after the initial coupling attempt.[4][5] This is a highly recommended strategy for difficult-to-couple residues like this compound to drive the reaction to completion and maximize the yield of the desired peptide.[4][5]

Q5: How can I monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin.[4]

  • A positive result (blue or purple beads) indicates that free amines are present, meaning the coupling is incomplete.[4]

  • A negative result (yellow or colorless beads) suggests that the coupling is complete.[4]

For sequences where the N-terminal amino acid is a proline, the isatin test can be used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric Hindrance: The bulky Fmoc groups on this compound are impeding the reaction.- Use a more potent coupling reagent such as HATU, HCTU, or PyBOP. - Perform a "double coupling" by repeating the coupling step with fresh reagents.[4][5] - Increase the coupling reaction time (e.g., to 2-4 hours or overnight).
Poor Resin Swelling: The resin is not sufficiently swollen, limiting access to reactive sites.- Ensure the resin is fully swollen in a suitable solvent (DMF or NMP) for at least 30-60 minutes before coupling.[5]
Suboptimal Reagent Concentration: Insufficient equivalents of the amino acid or coupling reagents.- Use a higher excess of this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
Reagent Degradation: The coupling reagents or the this compound may have degraded.- Use fresh, high-quality reagents and store them under the recommended conditions.[5]
Presence of Deletion Sequences in Final Product Incomplete Coupling: Unreacted N-terminal amines from the previous cycle react in a subsequent coupling step.- After a failed double coupling attempt, "cap" the unreacted amines by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA. This will prevent them from reacting further.[4]
Side Reactions (e.g., unexpected peaks in HPLC) Intramolecular Cyclization (Lactam Formation): The activated carboxyl group may react with the side-chain amine of a nearby Dap residue. A similar side reaction has been observed with Fmoc-Dab(Mtt)-OH.[6]- Minimize the pre-activation time of the amino acid before adding it to the resin. In-situ activation is preferred.
Racemization: Loss of stereochemical integrity at the alpha-carbon.- Use a phosphonium salt-based coupling reagent like PyBOP, which is known to suppress racemization.[2] - Avoid excessive amounts of base and prolonged reaction times at elevated temperatures.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acids, which can serve as a guide for selecting a reagent for this compound coupling.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly reactive and fast, excellent for hindered couplings.[2][7]
HBTU Aminium/Uronium Salt20-60 minutes>98LowA widely used and effective reagent.[7][8]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar reactivity to HATU, often more cost-effective.[9]
PyBOP Phosphonium Salt30-120 minutes>98LowHigh efficiency and known to minimize racemization.[2][8]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95Low to ModerateA cost-effective option, but generally slower than onium salts.[7][8]

Data is synthesized from studies on various sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Perform Fmoc deprotection of the N-terminal amine using a 20% solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF (3-5 times).

2. Amino Acid Activation:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test to check for completion.

  • If the Kaiser test is positive (blue beads), proceed to the double coupling protocol (Protocol 2).

  • If the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Double Coupling and Capping

This protocol should be followed if the initial coupling is incomplete.

1. First Coupling:

  • Follow steps 1-3 of Protocol 1.

2. Monitoring:

  • Perform a Kaiser test. If it is positive, drain the reaction vessel.

3. Second Coupling (Double Coupling):

  • Repeat the amino acid activation (Protocol 1, step 2) with fresh reagents.

  • Add the new activation solution to the resin and agitate for another 1-2 hours.

4. Final Monitoring:

  • Perform a second Kaiser test.

  • If the test is negative, wash the resin as described in Protocol 1, step 4.

  • If the test remains positive, proceed to capping.

5. Capping:

  • Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.[4]

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Solution: This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) start->prepare_aa couple Add Activation Solution to Resin Agitate for 1-2 hours prepare_aa->couple kaiser_test Kaiser Test couple->kaiser_test wash1 Wash Resin (DMF & DCM) end Proceed to Next Cycle wash1->end kaiser_test->wash1 Negative double_couple Double Couple: Repeat Activation and Coupling kaiser_test->double_couple Positive capping Capping: Acetic Anhydride / DIPEA kaiser_test->capping Still Positive double_couple->kaiser_test capping->wash1

Caption: Standard coupling workflow for this compound.

troubleshooting_logic start Problem: Positive Kaiser Test After Coupling check_reagents Are reagents and solvents fresh and high quality? start->check_reagents replace_reagents Replace reagents/solvents check_reagents->replace_reagents No check_coupling_reagent Using a potent coupling reagent? (e.g., HATU, PyBOP) check_reagents->check_coupling_reagent Yes replace_reagents->start change_reagent Switch to a more potent coupling reagent check_coupling_reagent->change_reagent No double_couple Perform Double Coupling check_coupling_reagent->double_couple Yes change_reagent->start kaiser_test2 Kaiser Test after Double Coupling double_couple->kaiser_test2 capping Cap unreacted amines kaiser_test2->capping Positive proceed Proceed to next cycle kaiser_test2->proceed Negative capping->proceed

Caption: Troubleshooting decision tree for incomplete coupling.

References

Technical Support Center: Fmoc-Dap(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with Fmoc-Dap(Fmoc)-OH during solid-phase peptide synthesis (SPPS). The unique structure of this reagent, featuring two bulky, hydrophobic Fmoc protecting groups, presents a significant risk of on-resin aggregation, leading to poor coupling efficiencies, incomplete deprotection, and difficult purifications.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Problem Potential Cause Recommended Solutions
Poor resin swelling or shrinking Peptide-resin aggregation due to intermolecular hydrogen bonding and π-π stacking interactions from the two Fmoc groups.- Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF. - Use a low-substitution resin to increase the distance between peptide chains. - Consider using a polyethylene glycol (PEG)-based resin (e.g., TentaGel) to improve solvation.[1]
Incomplete Fmoc deprotection Aggregation is sterically hindering the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.- Increase deprotection time and/or temperature (e.g., up to 40°C). - Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[2] - Use microwave irradiation during the deprotection step to disrupt aggregates.[1][2]
Incomplete coupling of this compound The bulky nature of the di-Fmoc amino acid and potential on-resin aggregation are preventing efficient coupling.- Double couple: Perform the coupling step twice with a fresh solution of activated this compound.[2] - Use a more potent coupling reagent: Switch from standard carbodiimides to a phosphonium or uronium salt-based reagent like HATU, HCTU, or PyBOP.[2] - Increase coupling time and/or temperature. - Pre-activate the this compound for a short period before adding it to the resin.
Low yield of the target peptide after cleavage Cumulative effect of incomplete deprotection and coupling steps throughout the synthesis due to persistent aggregation.- Proactively incorporate aggregation-disrupting elements into your peptide sequence (see FAQs). - Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step to break up secondary structures.[1] - Resynthesize the peptide using a combination of the strategies mentioned above.
Poor solubility of the crude peptide The overall hydrophobicity of the peptide, potentially exacerbated by the inclusion of the Dap(Fmoc) residue.- Test a range of solvents for dissolution, starting with aqueous buffers and then adding small amounts of organic solvents like acetonitrile (ACN) or DMSO. - Use sonication to aid in dissolving the peptide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to causing aggregation?

A1: The primary reason is the presence of two 9-fluorenylmethoxycarbonyl (Fmoc) groups. The fluorenyl moiety is large, rigid, and highly hydrophobic, with a strong tendency for π-π stacking. Having two of these groups on a single amino acid monomer significantly increases the likelihood of intermolecular interactions, leading to the formation of stable, insoluble aggregates on the solid support. This aggregation can physically block reactive sites, leading to failed synthesis steps.[3]

Q2: How can I proactively prevent aggregation when using this compound?

A2: One of the most effective preventative strategies is to incorporate "structure-breaking" residues into your peptide sequence. These disrupt the formation of regular secondary structures like β-sheets, which are the basis of aggregation.[1][2]

  • Pseudoproline Dipeptides: If your sequence contains a Serine (Ser) or Threonine (Thr) residue near the difficult region, introducing it as a pseudoproline dipeptide can create a "kink" in the peptide backbone.

  • Dmb/Hmb Protected Amino Acids: Incorporating an amino acid with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen at strategic locations (typically every 6-7 residues) can sterically hinder hydrogen bond formation.[2][4]

Q3: Are there any side reactions I should be aware of with this compound?

A3: While aggregation is the primary concern, derivatives of di-amino acids can be susceptible to side reactions. For instance, Fmoc-Dab(Mtt)-OH, a similar building block, is known to undergo rapid lactamization under various coupling conditions.[5] Although not specifically documented for this compound, it is crucial to use efficient coupling conditions and consider that intramolecular cyclization could be a potential side reaction. Using pre-activation of the amino acid for a minimal time before adding it to the resin can sometimes mitigate such issues.

Q4: Can microwave peptide synthesis help with this compound?

A4: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be very effective. The application of microwave energy can rapidly increase the temperature of the reaction mixture, which helps to disrupt the hydrogen bonds that cause aggregation and can accelerate both coupling and deprotection steps.[1][2]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol is intended for use immediately before a coupling step where aggregation is suspected.

  • Following the standard N-terminal Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Proceed immediately with the standard coupling protocol for your activated amino acid.

Protocol 2: Double Coupling of a Difficult Amino Acid

This protocol is for ensuring the complete incorporation of a sterically hindered or aggregation-prone amino acid like this compound.

  • Perform the first coupling: After Fmoc deprotection, add the pre-activated this compound solution to the resin and allow it to react for the standard coupling time (e.g., 1-2 hours).

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Perform the second coupling: Prepare a fresh solution of activated this compound and add it to the same resin.

  • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Drain and wash the resin with DMF as per your standard protocol before proceeding to the next deprotection step.

Visualizations

G Troubleshooting Workflow for this compound start Start Synthesis synthesis_step Incorporate this compound start->synthesis_step check_aggregation Observe Signs of Aggregation? (Poor Swelling, Failed Tests) synthesis_step->check_aggregation continue_synthesis Continue Synthesis check_aggregation->continue_synthesis No troubleshoot Implement Mitigation Strategy check_aggregation->troubleshoot Yes end Synthesis Complete continue_synthesis->end strategy1 Modify Solvents/Resin (NMP, DMSO, PEG-Resin) troubleshoot->strategy1 strategy2 Enhance Reactions (Microwave, Temp Increase) troubleshoot->strategy2 strategy3 Use Chaotropic Salts (LiCl Wash) troubleshoot->strategy3 strategy4 Re-evaluate Sequence (Add Pseudoproline/Dmb) troubleshoot->strategy4 strategy1->synthesis_step strategy2->synthesis_step strategy3->synthesis_step strategy4->start Re-synthesize

Caption: Troubleshooting decision tree for aggregation issues.

G Mechanism of Aggregation with this compound cluster_0 Single Peptide Chain cluster_1 Aggregated State chain1 Growing Peptide N-Terminus Dap(Fmoc) agg_chain1 Peptide N-Terminus Dap(Fmoc) interaction1 π-π Stacking (Fmoc Groups) agg_chain1:f2->interaction1 agg_chain2 Peptide N-Terminus Dap(Fmoc) interaction2 H-Bonding (Backbone) agg_chain2:f0->interaction2 blockage Steric Hindrance: Blocked N-Terminus agg_chain2:f1->blockage agg_chain3 Peptide N-Terminus Dap(Fmoc) interaction1->agg_chain2:f2 interaction2->agg_chain3:f0

Caption: Factors contributing to peptide aggregation.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-Dap(Fmoc)-OH in Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the use of Fmoc-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS), particularly in the context of long peptides where steric hindrance can significantly impact synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: What causes the steric hindrance associated with this compound during peptide synthesis?

A1: The steric hindrance of this compound arises from the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the alpha-amino group and the side-chain amino group of the diaminopropionic acid. These large, planar Fmoc groups can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics and potentially leading to incomplete coupling. This issue is often exacerbated in longer peptides due to potential folding and aggregation of the peptide chain on the solid support.

Q2: What are the common signs of incomplete coupling when using this compound?

A2: Incomplete coupling of this compound can be identified through several indicators during SPPS:

  • Positive Kaiser Test: A positive Kaiser test (indicated by a blue or purple color) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating that the coupling was unsuccessful.[1]

  • Deletion Sequences: Analysis of the crude peptide by mass spectrometry after cleavage may reveal the presence of "deletion sequences," which are peptides lacking the intended this compound residue.

  • Low Purity Profile: HPLC analysis of the crude peptide may show a complex mixture of peptides with a lower than expected peak for the target peptide.

  • Resin Clumping: In severe cases of on-resin aggregation, which can be exacerbated by bulky residues, the peptide-resin may appear clumped or collapsed.

Q3: Can I use standard coupling protocols for this compound?

A3: Standard coupling protocols are often insufficient for achieving high coupling efficiency with sterically hindered amino acids like this compound, especially in the synthesis of long peptides.[2] It is typically necessary to employ optimized conditions, which may include the use of more potent coupling reagents, extended reaction times, and in some cases, double coupling or capping of unreacted amines.

Q4: How does the length of the peptide affect the coupling of this compound?

A4: As the peptide chain elongates, the risk of incomplete coupling of sterically hindered residues like this compound increases. Longer peptides are more prone to forming secondary structures (e.g., beta-sheets) and intermolecular aggregation on the solid support. This can make the N-terminal amine of the growing peptide chain less accessible to the incoming activated amino acid, further compounding the steric hindrance issues of this compound.

Troubleshooting Guide

Issue: Persistently Positive Kaiser Test After Coupling this compound

A persistently positive Kaiser test is a clear indication of incomplete coupling. Follow this troubleshooting guide to address the issue.

G start Positive Kaiser Test after initial coupling of This compound double_coupling Perform Double Coupling (See Protocol 1) start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 capping Perform Capping of Unreacted Amines (See Protocol 2) kaiser_test_2->capping Positive proceed Proceed to next Fmoc deprotection step kaiser_test_2->proceed Negative capping->proceed review_reagents Review Reagent Choice and Synthesis Conditions (See Choice of Coupling Reagents) capping->review_reagents

Caption: Troubleshooting decision tree for incomplete coupling.

Choice of Coupling Reagents

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of this compound. For challenging couplings, high-reactivity uronium/aminium or phosphonium salt reagents are generally more effective than standard carbodiimide reagents like DCC or DIC.[2]

Coupling ReagentReagent TypeRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery FastVery HighVery LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.
HCTU Aminium/Uronium SaltVery FastVery HighVery LowSimilar to HATU, a very effective and widely used reagent.
PyBOP Phosphonium SaltFastHighLowKnown for high coupling efficiency, especially for sterically hindered amino acids.
COMU Aminium/Uronium SaltVery FastVery HighLowA newer generation reagent with high efficiency, similar to HATU.
DIC/OxymaPure® Carbodiimide/AdditiveModerateGoodVery LowA cost-effective option that is known to suppress racemization.
DIC/HOBt Carbodiimide/AdditiveModerateGoodLowA classic and effective combination, though HOBt has safety considerations.

Recommendation: For the coupling of this compound, especially in long peptides, it is recommended to use a potent coupling reagent such as HATU or HCTU to maximize the coupling efficiency and minimize the risk of deletion sequences.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as the first step to address an incomplete initial coupling of this compound.

G cluster_workflow Double Coupling Workflow start Positive Kaiser Test after initial coupling wash1 Wash resin with DMF (3x) start->wash1 prepare_reagents Prepare fresh solution of activated this compound with HATU/DIPEA wash1->prepare_reagents second_coupling Add activated amino acid to resin and couple for 1-2 hours prepare_reagents->second_coupling wash2 Wash resin with DMF (3x) second_coupling->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test proceed Proceed to next Fmoc deprotection kaiser_test->proceed Negative cap Proceed to Capping (Protocol 2) kaiser_test->cap Positive

Caption: Experimental workflow for double coupling.

Methodology:

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 2-4 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, indicating a positive result, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Fresh Reagents: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

  • Second Coupling: Add the freshly activated amino acid solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin with DMF and proceed with the synthesis. If the test remains positive, consider capping the unreacted amines (Protocol 2).[1]

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented when double coupling fails to achieve a negative Kaiser test, in order to prevent the formation of deletion peptides.

G cluster_capping Capping Workflow start Positive Kaiser Test after double coupling wash1 Wash resin with DMF (3x) start->wash1 prepare_capping Prepare capping solution: Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF wash1->prepare_capping capping_reaction Add capping solution to resin and agitate for 30 minutes prepare_capping->capping_reaction wash2 Wash resin thoroughly with DMF (3x) and DCM (3x) capping_reaction->wash2 proceed Proceed to next Fmoc deprotection wash2->proceed

Caption: Experimental workflow for capping unreacted amines.

Methodology:

  • Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents relative to the initial resin loading) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid in the sequence.[1]

Protocol 3: On-Resin Selective Side-Chain Fmoc Deprotection

If selective modification of the Dap side-chain is required before cleavage from the resin, the following protocol can be used.

Methodology:

  • Resin Wash: After completion of the peptide chain elongation, wash the peptide-resin thoroughly with DMF (3x).

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin.[3]

  • Agitate the mixture for 10 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 20-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7x) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for on-resin side-chain modification.

References

Technical Support Center: Purification of Peptides Containing Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-Dap(Fmoc)-OH. The presence of two fluorenylmethoxycarbonyl (Fmoc) groups on the diaminopropionic acid (Dap) residue introduces significant challenges during peptide purification, primarily due to extreme hydrophobicity and potential for aggregation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique issues encountered during the purification of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of peptides containing this compound so challenging?

A1: The primary challenge stems from the presence of two bulky and highly hydrophobic Fmoc protecting groups on a single amino acid residue. This structural feature leads to several significant purification hurdles:

  • Extreme Hydrophobicity: The two Fmoc groups dramatically increase the overall hydrophobicity of the peptide. This results in very strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.[1][2][3]

  • Poor Solubility: Peptides containing this compound often exhibit poor solubility in standard aqueous HPLC mobile phases, making sample preparation and injection difficult.[4]

  • Peptide Aggregation: The significant hydrophobicity promotes intermolecular aggregation, where peptide chains self-associate to form insoluble β-sheet structures.[4] This can lead to broad or tailing peaks during HPLC, low recovery, and even column clogging.

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences that also contain the this compound residue, can be difficult to separate from the target peptide due to their similar retention profiles.

Q2: Can I remove one of the Fmoc groups selectively before purification to simplify the process?

A2: Selective on-resin deprotection of one Fmoc group is theoretically possible but challenging to achieve with high selectivity, as both the α-amino and side-chain amino Fmoc groups are labile to the same basic conditions (e.g., piperidine). While strategies for differential protection of the α- and side-chain amines of Dap exist using orthogonal protecting groups like Boc, Alloc, or ivDde, the use of Fmoc for both positions is specifically chosen for applications like the synthesis of branched peptides where simultaneous deprotection is desired.[5][6] Any attempt at partial deprotection would likely result in a mixture of products, further complicating purification.

Q3: What are the common impurities I should expect in the crude product?

A3: Besides the target peptide, the crude product may contain several impurities, including:

  • Deletion Sequences: Incomplete coupling of subsequent amino acids onto the sterically hindered this compound residue can lead to peptides missing one or more amino acids.

  • Truncated Sequences: Premature termination of the peptide synthesis.

  • Products of Side Reactions: While the Fmoc group is relatively stable, side reactions can occur, especially with prolonged exposure to deprotection or cleavage reagents.

  • Diastereomeric Impurities: Racemization can occur during the activation of amino acids, leading to the incorporation of D-amino acids instead of the intended L-amino acids.

Q4: How does the presence of two Fmoc groups affect mass spectrometry analysis?

A4: The two Fmoc groups will significantly increase the molecular weight of the peptide. During electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]+. A characteristic fragmentation pattern for Fmoc-containing peptides is the neutral loss of the Fmoc group.[7] With two Fmoc groups, you may observe sequential losses or the loss of both groups.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing this compound.

ProblemPotential CauseRecommended Solution
Poor or No Peptide Solubility in Initial Mobile Phase Extreme hydrophobicity of the peptide due to the two Fmoc groups.1. Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before dilution with the initial mobile phase.[8] 2. Use of Hexafluoro-2-propanol (HFIP): For extremely insoluble peptides, HFIP can be an effective solubilizing agent, though it may require specific mobile phase adjustments. 3. Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase to the peptide solution while vortexing to prevent precipitation.
Broad or Tailing Peaks in HPLC Chromatogram Peptide aggregation on the column.1. Work at Dilute Concentrations: Inject a more dilute solution of the peptide onto the column. 2. Increase Column Temperature: Performing the purification at an elevated temperature (e.g., 40-60°C) can disrupt aggregation and improve peak shape. 3. Modify Mobile Phase: Increase the percentage of organic solvent in the initial mobile phase. The addition of organic modifiers like isopropanol can sometimes disrupt hydrophobic interactions more effectively than acetonitrile.
Very Late Elution or No Elution from the Column Extremely strong retention on the stationary phase due to high hydrophobicity.1. Use a Less Retentive Column: Consider a C8 or C4 reversed-phase column instead of the standard C18. For very hydrophobic peptides, a phenyl column might also offer different selectivity. 2. Steeper Gradient: Employ a steeper gradient of the organic solvent to elute the peptide more quickly. 3. Increase Final Organic Solvent Concentration: Ensure the gradient goes to a high percentage of organic solvent (e.g., 95-100%) to elute strongly retained compounds.
Low Peptide Recovery Irreversible adsorption of the highly hydrophobic peptide to the stationary phase.1. Column Choice: Use a less hydrophobic stationary phase (C8 or C4). 2. Column Flushing: After the run, flush the column with a strong organic solvent like 100% isopropanol to recover any strongly bound peptide.
Co-elution of Impurities with the Main Peak Impurities have very similar hydrophobicity to the target peptide.1. Optimize Gradient Slope: A shallower gradient around the elution point of the target peptide can improve resolution between closely eluting species.[9] 2. Change Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point for the purification. Optimization will be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 200-500 µL).

    • Vortex gently to ensure complete dissolution.

    • Slowly dilute the sample with the initial mobile phase (e.g., 80% Buffer A, 20% Buffer B) to the desired injection concentration. The final concentration of DMSO should be kept as low as possible.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C8 or C4 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 4 mL/min for a 10 mm ID column.

    • Detection: UV absorbance at 214 nm (peptide bond) and 265 nm (Fmoc group).

    • Column Temperature: 40°C.

  • Gradient Elution:

    • Scouting Gradient: 20% to 100% Buffer B over 40 minutes.

    • Optimized Gradient: Based on the scouting run, a shallower gradient around the elution percentage of the target peptide should be developed. For example, if the peptide elutes at 60% B, an optimized gradient could be 50-70% B over 30 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Confirm the identity of the desired peptide in the collected fractions by mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Data Presentation

The following table presents hypothetical data for the purification of a 10-amino acid peptide containing one this compound residue, illustrating the impact of column choice and gradient on purity and recovery.

ParameterC18 Column, Standard Gradient (5-95% ACN)C8 Column, Optimized Shallow Gradient (40-60% ACN)
Crude Purity 45%45%
Retention Time 35.2 min25.8 min
Final Purity 85% (co-elution with hydrophobic impurities)>95%
Recovery 55%75%

Visualizations

Troubleshooting Workflow for Poor Solubility and Aggregation

G start Crude Peptide with this compound solubility_check Poor solubility in initial mobile phase? start->solubility_check dissolve_strong Dissolve in minimal DMSO/DMF solubility_check->dissolve_strong Yes hplc_injection Inject onto HPLC solubility_check->hplc_injection No stepwise_dilution Stepwise dilution with aqueous mobile phase dissolve_strong->stepwise_dilution stepwise_dilution->hplc_injection aggregation_check Broad or tailing peaks? hplc_injection->aggregation_check dilute_sample Inject more dilute sample aggregation_check->dilute_sample Yes good_purification Successful Purification aggregation_check->good_purification No increase_temp Increase column temperature (40-60°C) dilute_sample->increase_temp increase_temp->hplc_injection

Caption: Troubleshooting workflow for solubility and aggregation issues.

Logical Decision Tree for HPLC Method Development

G start Start with Scouting Run (C18 column, broad gradient) elution_check Peptide elutes very late or not at all? start->elution_check switch_column Switch to less retentive column (C8 or C4) elution_check->switch_column Yes resolution_check Poor resolution of main peak? elution_check->resolution_check No steeper_gradient Use steeper gradient switch_column->steeper_gradient steeper_gradient->resolution_check shallow_gradient Develop shallower gradient around target elution resolution_check->shallow_gradient Yes final_method Optimized Purification Method resolution_check->final_method No change_solvent Change organic modifier (e.g., to methanol or isopropanol) shallow_gradient->change_solvent change_solvent->final_method

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Characterizing Peptides Containing Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids like Fmoc-Dap(Fmoc)-OH presents unique analytical challenges. The presence of two bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) groups—one on the alpha-amino group and another on the side chain of the diaminopropionic acid (Dap) residue—significantly alters the physicochemical properties of the peptide. This guide provides a comparative overview of the primary analytical methods for characterizing these challenging peptides, offering insights into expected performance and detailed experimental protocols to ensure accurate analysis.

The dual Fmoc protection strategy in this compound offers an orthogonal approach for complex peptide modifications, where the side-chain Fmoc can be selectively removed on-resin. However, this double protection profoundly impacts the behavior of the peptide during routine analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these effects is paramount for accurate purity assessment, identity confirmation, and structural elucidation.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique is critical for obtaining reliable data for peptides containing this compound. Each method offers distinct advantages and is susceptible to specific interferences caused by the di-Fmoc modification.

Analytical MethodPrincipleExpected Performance with this compound PeptidesKey Considerations
RP-HPLC Separation based on hydrophobicity.Significantly Increased Retention Time: The two Fmoc groups impart high hydrophobicity, leading to very strong retention on C18 columns. Potential for Peak Broadening: Aggregation due to the bulky Fmoc groups can lead to broader peaks and reduced resolution.A higher concentration of organic solvent (acetonitrile) will be required for elution. Gradient optimization is crucial to achieve sharp peaks. A C4 or C8 column might be considered to reduce retention.
Mass Spectrometry (ESI-MS/MS) Measurement of mass-to-charge ratio (m/z) and fragmentation patterns.Clear Mass Confirmation: The large mass of the two Fmoc groups (222.2 Da each) provides a distinct signature for the protected peptide. Characteristic Fragmentation: Expect to see neutral loss of the Fmoc group as a prominent fragmentation pathway.[1]Ionization efficiency may be affected by the bulky protecting groups. Tandem MS (MS/MS) is essential for sequence confirmation beyond simple mass verification.
NMR Spectroscopy (1H, 13C, 2D) Analysis of the magnetic properties of atomic nuclei to determine molecular structure.Complex Aromatic Region: The spectra will be dominated by signals from the 16 aromatic protons of the two fluorenyl groups. Potential for Signal Overlap: The numerous aromatic signals can obscure backbone and side-chain proton resonances.2D NMR techniques (COSY, TOCSY, NOESY) are necessary to resolve overlapping signals and assign resonances. Deuterated solvents that effectively solubilize the hydrophobic peptide are required.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of these complex peptides. The following protocols are generalized for peptides containing this compound and should be optimized for specific peptide sequences.

Protocol 1: RP-HPLC Purity Assessment

This protocol outlines a standard method for determining the purity of a crude peptide containing this compound.

  • Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • Instrument: HPLC or UPLC system with a UV detector.

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C4 or C8 column may be substituted for highly retentive peptides.

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, 30-70% Solvent B over 30 minutes. This will likely need significant optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm (peptide backbone), 265 nm, and 301 nm (Fmoc group).[2] Monitoring multiple wavelengths can aid in identifying Fmoc-containing species.[2]

  • Data Analysis: Integrate the peak areas to determine the relative purity of the peptide. The presence of the Fmoc group is stable under these acidic conditions.[2]

Protocol 2: Mass Spectrometry Identity Confirmation

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.

  • Sample Preparation: Dilute the peptide sample from the HPLC analysis or a separate stock solution to approximately 10-50 µM in a solution of 50% acetonitrile in water with 0.1% formic acid.

  • Instrumentation and Data Acquisition:

    • Instrument: ESI-Time-of-Flight (TOF) or ESI-Quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]+.[1]

    • Mass Range: Scan a mass range that includes the expected molecular weight of the peptide.

    • Fragmentation (MS/MS): If sequencing is required, select the parent ion ([M+H]+) for collision-induced dissociation (CID) to generate fragment ions (b- and y-ions).

  • Data Analysis: Compare the observed m/z value with the calculated theoretical mass of the peptide containing two Fmoc groups. In MS/MS spectra, look for characteristic fragment ions and the neutral loss of the Fmoc group.[1]

Protocol 3: NMR Structural Analysis

This protocol provides a general workflow for preparing a peptide sample for NMR analysis.

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or DMF-d7) to a final concentration of 1-5 mM. DMSO-d6 is often a good choice as it can solubilize hydrophobic peptides and allows for the observation of exchangeable amide protons.

  • Instrumentation and Data Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments:

      • 1D ¹H NMR: To obtain an overview of the sample and check for purity.

      • 2D ¹H-¹H COSY and TOCSY: To identify spin systems of individual amino acid residues.

      • 2D ¹H-¹H NOESY: To identify through-space correlations between protons, which provides information on the peptide's three-dimensional structure.

  • Data Analysis: The assignment process will be challenging due to signal overlap. Start by identifying the unique spin systems and then use NOESY data to "walk" along the peptide backbone for sequential assignment.

Visualizing the Workflow

To aid in understanding the logical flow of analysis, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Workflow synthesis Solid-Phase Peptide Synthesis (incorporation of this compound) cleavage Cleavage from Resin & Global Deprotection (or selective side-chain Fmoc removal) synthesis->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Analysis (Purity Assessment) crude->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Analysis) hplc->nmr hplc_protocol start Start: Crude Peptide Sample prep Sample Preparation: Dissolve in DMSO/DMF, dilute in Mobile Phase A start->prep inject Inject onto RP-HPLC System (C18 or C4/C8 Column) prep->inject gradient Elute with Acetonitrile Gradient (Optimized for high hydrophobicity) inject->gradient detect UV Detection at 214, 265, 301 nm gradient->detect analyze Data Analysis: Integrate Peak Areas for Purity detect->analyze end End: Purity Report analyze->end ms_protocol start Start: Peptide Sample (from HPLC or stock) prep Sample Preparation: Dilute in 50% ACN/H2O with 0.1% Formic Acid start->prep inject Infuse into ESI Source prep->inject ms1 Acquire MS1 Spectrum (Confirm [M+H]+) inject->ms1 ms2 Select Parent Ion and Perform MS/MS (CID) ms1->ms2 analyze Data Analysis: Compare observed vs. theoretical mass and analyze fragment ions ms2->analyze end End: Identity Confirmed analyze->end

References

A Comparative Guide to the Characterization and Purity Assessment of Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the quality of the building blocks is paramount to achieving high-purity target peptides. Fmoc-Dap(Fmoc)-OH (Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid) is a crucial derivative of L-2,3-diaminopropionic acid (Dap), offering a scaffold for the introduction of side-chain modifications or branching in a peptide sequence. This guide provides an objective comparison of the characterization and purity assessment of this compound with alternative protected diaminopropionic acid derivatives, supported by experimental data and detailed protocols.

Physicochemical Properties and Purity Comparison

The purity of this compound is critical to prevent the introduction of impurities that can complicate peptide synthesis and purification. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of this and other Fmoc-protected amino acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity Specification (by HPLC)
This compound C33H28N2O6548.59≥97.0%[1]
Fmoc-Dap(Boc)-OHC23H26N2O6426.46≥97.0%
Fmoc-Dap(Z)-OHC26H24N2O6460.48≥95.0%
Boc-Dap(Fmoc)-OHC23H26N2O6426.46Not specified, research chemical[2]
Aloc-Dap(Fmoc)-OHC22H22N2O6410.4≥ 99%[3]

Table 1: Comparison of Physicochemical Properties and Purity of this compound and Alternatives. This table summarizes key properties of this compound and other commonly used orthogonally protected Dap derivatives. The purity levels are typically determined by reversed-phase HPLC.

Characterization Methods and Experimental Protocols

A multi-pronged approach is necessary for the comprehensive characterization of this compound, ensuring its identity, purity, and suitability for peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A typical reversed-phase HPLC (RP-HPLC) method is detailed below.

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable organic solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • ¹H NMR: Acquire a standard proton spectrum. The characteristic aromatic protons of the two Fmoc groups should be visible between 7.2 and 7.9 ppm. The protons of the diaminopropionic acid backbone will appear at higher field.

  • ¹³C NMR: Acquire a standard carbon spectrum. The carbonyl carbons and the aromatic carbons of the Fmoc groups will be key identifiers. For comparison, the carbonyl carbon chemical shifts of N-Boc protected amino acids are sensitive to solvent polarity.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) for ESI or co-crystallize with a suitable matrix for MALDI.

  • Analysis: In positive ion mode, the expected [M+H]⁺ ion for C33H28N2O6 is approximately 549.20. In negative ion mode, the [M-H]⁻ ion would be observed at approximately 547.18. A new method combining Fmoc-Cl derivatization with LC-ESI-MS/MS allows for sensitive detection of amino acids.[5]

Common Impurities in Fmoc-Amino Acids

The purity of this compound can be compromised by several process-related impurities. It is crucial to be aware of these potential contaminants.

  • Dipeptides: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid.[6]

  • β-Alanyl Impurities: Can arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group.[6]

  • Free Amino Acid: Resulting from incomplete reaction of the amino acid with the Fmoc reagent.[6]

  • Residual Solvents: Such as acetic acid, which can cause chain termination during peptide synthesis.[6]

Experimental Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

experimental_workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongation Further Chain Elongation Washing2->Elongation

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for incorporating this compound. This workflow outlines the key steps in adding the di-protected diaminopropionic acid to a growing peptide chain on a solid support.

analysis_workflow cluster_analysis Purity Assessment Workflow Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI or MALDI) Sample->MS Purity Purity ≥97.0% HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW

Figure 2: Quality Control Workflow for this compound. This diagram illustrates the analytical techniques used to characterize and confirm the purity of the raw material before its use in peptide synthesis.

Comparison with Alternatives

While this compound is a valuable reagent, alternative protection strategies for diaminopropionic acid exist, each with its own advantages and disadvantages.

  • Fmoc-Dap(Boc)-OH: This is a widely used alternative where the side chain is protected by the acid-labile Boc group. This allows for orthogonal deprotection, as the Fmoc group is base-labile. This strategy is ideal when the side chain needs to be modified on-resin after the completion of the peptide chain elongation.

  • Fmoc-Dap(Z)-OH: The Z (benzyloxycarbonyl) group is another acid-labile protecting group, removable by catalytic hydrogenation. This provides an additional level of orthogonality.

  • Boc-Dap(Fmoc)-OH: In this case, the protecting groups are reversed. This is useful when Boc chemistry is used for the N-terminal protection during SPPS, and the Fmoc group on the side chain can be selectively removed for modification.

  • Aloc-Dap(Fmoc)-OH: The Aloc (allyloxycarbonyl) group is removable with a palladium catalyst, offering another orthogonal deprotection strategy.

The choice of protecting group strategy depends on the overall synthetic plan for the target peptide, including any desired side-chain modifications. This compound is particularly useful when both amino groups of the Dap residue are to be extended with peptide chains, creating a branched peptide, and both extensions are to be carried out using standard Fmoc-SPPS.

Conclusion

The characterization and purity assessment of this compound are critical for its successful application in peptide synthesis. A combination of HPLC, NMR, and mass spectrometry provides a comprehensive evaluation of its quality. While a standard purity of ≥97.0% is generally accepted, researchers should be aware of potential impurities that can arise during its synthesis. The selection of this compound over alternative orthogonally protected Dap derivatives should be guided by the specific requirements of the peptide synthesis strategy, particularly the plans for side-chain modification or branching.

References

A Comparative Guide to Orthogonally Protected Diamino Acids for Peptide Synthesis: Fmoc-Dap(Fmoc)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the incorporation of diamino acids is a key strategy for introducing structural diversity and enhancing the therapeutic potential of peptides. The ability to selectively modify the side-chain amino group of these residues is crucial for creating branched, cyclic, or conjugated peptides. This requires a robust orthogonal protection strategy, where the α-amino and side-chain amino groups can be deprotected under different conditions.

This guide provides an objective comparison of Fmoc-Dap(Fmoc)-OH with other commonly used orthogonally protected diamino acids, namely Fmoc-Dap(Boc)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Orn(Boc)-OH. We will delve into their chemical properties, performance in solid-phase peptide synthesis (SPPS), and provide detailed experimental protocols to assist researchers in selecting the optimal building block for their specific application.

Understanding Orthogonal Protection in Diamino Acids

In solid-phase peptide synthesis (SPPS) utilizing the popular Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at each cycle of peptide elongation using a mild base, typically piperidine. The side chains of most amino acids are protected with acid-labile groups, such as the tert-butoxycarbonyl (Boc) group, which are removed at the end of the synthesis during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

Diamino acids present a unique challenge as they possess a second amino group in their side chain. To achieve orthogonality, this side-chain amino group must be protected with a group that is stable to the conditions used for Nα-Fmoc removal but can be selectively cleaved when desired.

This compound employs an Fmoc group for both the α-amino and the β-amino side-chain protection. This strategy is less common and presents a distinct deprotection profile compared to the more conventional Boc side-chain protection. The primary advantage lies in the potential for simultaneous deprotection of both Fmoc groups under standard basic conditions, which might be desirable in specific synthetic designs. However, this also eliminates the possibility of selective on-resin side-chain manipulation.

In contrast, Fmoc-Dap(Boc)-OH , Fmoc-Dab(Boc)-OH , and Fmoc-Orn(Boc)-OH utilize the well-established orthogonal pairing of a base-labile Fmoc group and an acid-labile Boc group. This allows for the selective deprotection of the side-chain amino group on the resin by treatment with a mild acid, enabling a wide range of on-resin modifications.

Performance Comparison of Orthogonally Protected Diamino Acids

While direct, head-to-head comparative studies providing quantitative data for the performance of this compound against its Boc-protected counterparts are not extensively available in the literature, we can infer performance based on the known properties of the protecting groups and general observations in peptide synthesis. The following table summarizes the key characteristics and expected performance of these building blocks.

FeatureThis compoundFmoc-Dap(Boc)-OHFmoc-Dab(Boc)-OHFmoc-Orn(Boc)-OH
Nα-Protecting Group Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)
Side-Chain Protecting Group Fmoc (Base-labile)Boc (Acid-labile)Boc (Acid-labile)Boc (Acid-labile)
Side-Chain Deprotection 20% Piperidine in DMFMild Acid (e.g., 1-5% TFA in DCM)Mild Acid (e.g., 1-5% TFA in DCM)Mild Acid (e.g., 1-5% TFA in DCM)
Orthogonality Non-orthogonal with Nα-FmocOrthogonal with Nα-FmocOrthogonal with Nα-FmocOrthogonal with Nα-Fmoc
On-Resin Side-Chain Modification Not possibleYesYesYes
Coupling Efficiency Expected to be high, similar to other Fmoc-amino acids.Generally high, though may require optimized conditions.[1]Reported to be efficient, but can be prone to side reactions like lactam formation with certain activating agents.Generally high and reliable.[2]
Crude Peptide Purity Dependent on sequence and coupling efficiency.Typically high, sequence-dependent.[1]Can be high, but potential for side products.Consistently high.[2]
Potential Side Reactions Incomplete deprotection of the side-chain Fmoc in sterically hindered sequences.Standard SPPS side reactions (e.g., racemization, aspartimide formation).Lactam formation upon activation, leading to poor coupling efficiency.Standard SPPS side reactions.

Experimental Protocols

The following are detailed protocols for the incorporation of these orthogonally protected diamino acids in manual Fmoc-SPPS.

General Fmoc-SPPS Cycle

This general cycle is applicable to all the diamino acids discussed, with specific considerations for the coupling step.

Resin Resin with free N-terminal amine Coupling Amino Acid Coupling: - Fmoc-Diamino Acid (3 eq.) - HBTU (2.9 eq.) / HOBt (3 eq.) - DIPEA (6 eq.) in DMF Resin->Coupling Wash1 Wash: - DMF (3x) - DCM (3x) - DMF (3x) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection: - 20% Piperidine in DMF (2 x 10 min) Wash1->Fmoc_Deprotection Wash2 Wash: - DMF (5x) Fmoc_Deprotection->Wash2 Wash2->Resin Ready for next cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Incorporation of this compound

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

2. Nα-Fmoc Deprotection (if applicable):

  • If starting with a resin that has a free amine, proceed to step 3. If the resin is Fmoc-protected, perform Fmoc deprotection as described in the general cycle.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

5. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling cycles for the subsequent amino acids.

6. Cleavage and Deprotection:

  • After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. Note that both Fmoc groups on the Dap residue will be removed during the standard Fmoc deprotection steps of the synthesis cycles.

Protocol 2: Incorporation and Selective Side-Chain Deprotection of Fmoc-Dap(Boc)-OH, Fmoc-Dab(Boc)-OH, or Fmoc-Orn(Boc)-OH

1. Incorporation into Peptide Chain:

  • Follow steps 1-5 of Protocol 1, substituting the respective Fmoc-diamino(Boc)-OH for this compound.

2. On-Resin Selective Boc Deprotection:

  • After incorporation of the diamino acid and elongation of the peptide to the desired length, wash the peptide-resin with dichloromethane (DCM) (5x).

  • Prepare a solution of 1-5% TFA in DCM.

  • Treat the resin with the mild TFA solution for 2 x 30 minutes at room temperature.

  • Wash the resin thoroughly with DCM (5x) to remove residual acid.

  • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).

  • Wash the resin with DMF (5x).

  • The side-chain amino group is now deprotected and ready for on-resin modification (e.g., conjugation, cyclization).

3. Final Cleavage and Deprotection:

  • Proceed with the final cleavage as described in step 6 of Protocol 1.

Signaling Pathways and Logical Relationships

The choice of an orthogonally protected diamino acid is dictated by the desired synthetic outcome. The following diagram illustrates the decision-making process.

Start Synthetic Goal Decision On-resin side-chain modification required? Start->Decision Fmoc_Fmoc Use this compound Decision->Fmoc_Fmoc No Fmoc_Boc Use Fmoc-Diamino(Boc)-OH (Dap, Dab, Orn) Decision->Fmoc_Boc Yes Final_Peptide Final Peptide Fmoc_Fmoc->Final_Peptide Fmoc_Boc->Final_Peptide

Caption: Decision tree for selecting an orthogonally protected diamino acid.

Conclusion

The selection of an orthogonally protected diamino acid is a critical step in the synthesis of complex peptides. While this compound offers a unique deprotection profile, its utility is limited to syntheses where on-resin side-chain modification is not required. For applications demanding selective side-chain functionalization, the Fmoc/Boc orthogonal protection strategy employed in Fmoc-Dap(Boc)-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Orn(Boc)-OH is the industry standard.

The choice among the Boc-protected alternatives will depend on the desired side-chain length and the specific structural requirements of the target peptide. Researchers should carefully consider the potential for side reactions, such as lactam formation with Fmoc-Dab(Boc)-OH, and optimize coupling conditions accordingly. By understanding the properties and performance of these building blocks, scientists can make informed decisions to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties such as stability, potency, and selectivity. Diamino acids, with their additional amino group, offer a versatile scaffold for creating branched, cyclic, or conjugated peptides. Among these, 2,3-diaminopropionic acid (Dap) and 2,4-diaminobutyric acid (Dab) are frequently utilized. The success of their incorporation via solid-phase peptide synthesis (SPPS) hinges on the appropriate selection of protecting groups.

This guide provides an objective comparison between Fmoc-Dap(Fmoc)-OH and the commonly employed orthogonally protected Fmoc-Dab-OH derivatives (e.g., Fmoc-Dab(Boc)-OH). We will delve into their chemical properties, performance in SPPS, potential side reactions, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Chemical Structures and Protecting Group Strategies

The fundamental difference between this compound and the typically used Fmoc-Dab derivatives lies in their side-chain protection strategy.

  • This compound: In this reagent, both the α-amino and the side-chain β-amino groups are protected by the base-labile Fmoc group. This non-orthogonal protection scheme means that both Fmoc groups are removed simultaneously during the standard deprotection step in Fmoc-based SPPS.

  • Fmoc-Dab(Side-Chain Protection)-OH: For Dab, a non-orthogonal Fmoc protection on the side chain is generally avoided to prevent unwanted polymerization and side reactions. Instead, an orthogonal protecting group is employed on the γ-amino group, which is stable to the basic conditions used for α-Fmoc removal. The most common side-chain protecting group for Fmoc-Dab-OH is the acid-labile tert-butyloxycarbonyl (Boc) group, yielding Fmoc-Dab(Boc)-OH.[1][2] Other protecting groups like Mtt (4-methyltrityl) and Alloc (allyloxycarbonyl) are also used for specific applications requiring different deprotection conditions.[2]

This difference in protection strategy is paramount and dictates the synthetic applications of each building block.

Comparative Data

The following tables summarize the key chemical properties and performance characteristics of this compound and the most common orthogonally protected Dab derivative, Fmoc-Dab(Boc)-OH.

Table 1: Chemical Properties

PropertyThis compoundFmoc-Dab(Boc)-OH
Molecular Formula C₃₃H₂₈N₂O₆[3]C₂₄H₂₈N₂O₆[4][5]
Molecular Weight 548.59 g/mol [3]440.49 g/mol [4][5]
Structure Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acidNα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid
α-Amino Protection Fmoc (Base-labile)Fmoc (Base-labile)
Side-Chain Protection Fmoc (Base-labile)Boc (Acid-labile)[1]
Orthogonality Non-orthogonalOrthogonal[1]

Table 2: Performance in Solid-Phase Peptide Synthesis

ParameterThis compoundFmoc-Dab(Boc)-OH
Primary Application Introduction of a Dap residue where both amino groups are deprotected simultaneously.Site-specific incorporation of a Dab residue for subsequent side-chain modification (e.g., branching, cyclization).[6]
Coupling Efficiency Generally high, similar to other standard Fmoc-amino acids.Can be challenging due to steric hindrance, potentially requiring optimized coupling conditions or reagents.[7]
Potential Side Reactions - Chain termination if coupling is incomplete after deprotection of both amino groups. - Potential for side-chain acylation if the β-amino group is not fully protonated during coupling.- Lactam formation: The side chain can cyclize to form a stable six-membered lactam, especially during activation, leading to poor coupling efficiency.[4] - Side-chain acylation: Incomplete protection can lead to acylation of the γ-amino group.[2] - Diketopiperazine formation: Common at the dipeptide stage in Fmoc-based synthesis.[8]
Crude Peptide Purity Highly sequence-dependent.Can be lower due to potential side reactions and incomplete coupling, often requiring careful optimization.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-Dab(Boc)-OH into a peptide sequence using manual Fmoc-SPPS.

General Fmoc-SPPS Cycle

A standard cycle of Fmoc-SPPS involves the following steps, which are applicable to both amino acid derivatives with specific considerations mentioned below.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.[6][10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.[6]

  • Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminal amine of the growing peptide chain.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6]

Coupling Protocol for this compound
  • Activation: In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HCTU (2.9 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.

Coupling Protocol for Fmoc-Dab(Boc)-OH

Due to the risk of lactam formation and potentially lower coupling efficiency, a modified protocol is recommended.[3][4]

  • Activation and Coupling: It is crucial to minimize the pre-activation time. Add the coupling reagent (e.g., HCTU, 4 eq.) and DIPEA (8 eq.) to a solution of Fmoc-Dab(Boc)-OH (4 eq.) in DMF and immediately add it to the resin.[7]

  • Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling is recommended to drive the reaction to completion.[7]

  • Alternative Reagents: For particularly difficult couplings, more potent activating reagents or the use of elevated temperatures can be considered, though this may increase the risk of racemization for some sequences.[7][11]

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Procedure: Wash the peptide-resin with DCM and dry it under vacuum. Add a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).

  • Incubation: Gently agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Workflows

SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Complete? Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Yes (Repeat Cycle) Kaiser_Test->Coupling No (Recouple) Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Final_Cleavage Yes (Final Cycle) Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final_Peptide Purification->Final_Peptide

Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Protecting_Group_Strategy cluster_Dap This compound Strategy cluster_Dab Fmoc-Dab(Boc)-OH Strategy Dap This compound α-NH-Fmoc β-NH-Fmoc Dap_Deprotection Piperidine Treatment Dap->Dap_Deprotection Dap_Result H₂N-Dap-Peptide α-NH₂ β-NH₂ Dap_Deprotection->Dap_Result Dab Fmoc-Dab(Boc)-OH α-NH-Fmoc γ-NH-Boc Dab_Deprotection_Base Piperidine Treatment Dab->Dab_Deprotection_Base Dab_Intermediate H₂N-Dab(Boc)-Peptide α-NH₂ γ-NH-Boc Dab_Deprotection_Base->Dab_Intermediate Dab_Deprotection_Acid TFA Treatment Dab_Intermediate->Dab_Deprotection_Acid Dab_Result H₂N-Dab-Peptide α-NH₂ γ-NH₂ Dab_Deprotection_Acid->Dab_Result

References

A Head-to-Head Battle of Protecting Groups: Unveiling the Advantages of Fmoc-Dap(Fmoc)-OH over Boc-Dap(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. This guide provides an in-depth, objective comparison of two key building blocks for incorporating diaminopropionic acid (Dap) into peptides: Fmoc-Dap(Fmoc)-OH and Boc-Dap(Boc)-OH. By examining their chemical properties, performance in solid-phase peptide synthesis (SPPS), and potential for side reactions, we aim to equip you with the knowledge to make an informed decision for your research.

The core difference between these two reagents lies in the nature of the protecting groups used for the α-amino and side-chain amino groups of the Dap residue. The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed with piperidine, while the Boc (tert-butoxycarbonyl) group is acid-labile, requiring treatment with an acid like trifluoroacetic acid (TFA) for its removal.[] This fundamental distinction dictates the entire synthetic strategy, from the choice of resin and other protecting groups to the final cleavage conditions.

Performance Comparison: A Data-Driven Overview

ParameterThis compound (Fmoc-SPPS)Boc-Dap(Boc)-OH (Boc-SPPS)Rationale
Stepwise Coupling Efficiency >99%98-99%Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents, leading to more efficient coupling reactions.[]
Crude Peptide Purity (for a 10-mer peptide) Typically 70-90%Typically 60-85%The milder deprotection conditions of the Fmoc strategy lead to fewer side reactions, resulting in a cleaner crude product.
Overall Yield (for a 10-mer peptide) Good to ExcellentGoodHigher stepwise coupling efficiency in Fmoc-SPPS translates to a better overall yield, especially for longer peptides.
Risk of Side Reactions Low to ModerateModerate to HighThe harsh acidic conditions used in Boc-SPPS can lead to side reactions like tert-butylation of sensitive residues. The repeated TFA treatments in Boc chemistry can also be a source of side-reactions for sensitive amino acids.[2]
Orthogonality HighModerateThe Fmoc/tBu strategy offers true orthogonality, with base-labile Nα-protection and acid-labile side-chain protection. The Boc/Bzl strategy relies on graded acid lability, which can sometimes lead to premature side-chain deprotection.

The Decisive Advantage: Orthogonality and Milder Conditions

The primary advantage of using this compound lies in the orthogonality of the Fmoc protecting group strategy.[] In Fmoc-SPPS, the Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the side-chain protecting groups (in this case, the second Fmoc on the Dap side chain) are typically acid-labile (though in this specific case, also base-labile, requiring a different orthogonal protecting group on the side chain if selective deprotection is needed during synthesis). This allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protection.

Conversely, in the Boc-Dap(Boc)-OH strategy, both the Nα-Boc and the side-chain Boc groups are acid-labile. While their removal can be controlled to some extent by varying the acid strength and reaction time, the risk of premature side-chain deprotection during the repeated Nα-deprotection steps is significantly higher. This can lead to undesired side reactions and a more complex crude peptide mixture.

Furthermore, the milder deprotection conditions of the Fmoc strategy are a significant benefit. The use of strong acids like TFA in Boc-SPPS can lead to the degradation of sensitive amino acid residues and the cleavage of the peptide from the resin, especially in longer peptides. The basic conditions used for Fmoc removal are generally less harsh and better tolerated by a wider range of peptide sequences.

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using manual Fmoc-SPPS.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable resin for Fmoc-SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.

Protocol 2: Incorporation of Boc-Dap(Boc)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for incorporating Boc-Dap(Boc)-OH into a growing peptide chain on a solid support using manual Boc-SPPS.

Materials and Reagents:

  • Boc-Dap(Boc)-OH

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • Coupling reagent (e.g., HBTU, HATU)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Add the 10% DIPEA in DCM solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling of Boc-Dap(Boc)-OH:

    • In a separate vessel, dissolve Boc-Dap(Boc)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizing the Workflow: Synthesis of a Stapled Peptide

The incorporation of diaminopropionic acid derivatives is crucial for the synthesis of modified peptides, such as stapled peptides. These peptides contain a synthetic brace ("staple") that locks them into a specific conformation, often enhancing their stability and cell permeability. The following diagram illustrates a general workflow for the synthesis of a hydrocarbon-stapled peptide using an Fmoc-protected amino acid with an olefin-containing side chain, a strategy where a Dap analogue could be employed.

Stapled_Peptide_Synthesis Resin Solid Support (Resin) Elongation Peptide Chain Elongation (Fmoc-SPPS) Resin->Elongation 1. Standard Cycles Incorp Incorporate Fmoc-Dap(olefin)-OH Elongation->Incorp 2. Incorporate Stapling Residues RCM On-Resin Ring-Closing Metathesis (RCM) with Grubbs' Catalyst Incorp->RCM 3. Stapling Reaction Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) RCM->Cleavage 4. Release Peptide Purification Purification (RP-HPLC) Cleavage->Purification 5. Isolate Product Stapled_Peptide Stapled Peptide Purification->Stapled_Peptide 6. Final Product

References

A Comparative Guide to Fmoc-Dap(Fmoc)-OH in Peptide Synthesis: Structure, Function, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a critical tool for modulating the structure and function of peptides. Fmoc-D-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) offers a unique building block for introducing conformational constraints and functional modifications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental principles and data from related compounds, to inform its application in peptide design and synthesis.

This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid, where both the alpha-amino and beta-amino groups are protected by a fluorenylmethoxycarbonyl (Fmoc) group. The D-configuration at the alpha-carbon introduces specific stereochemistry that significantly influences peptide structure and stability. This guide will compare this compound with key alternatives, including its L-counterpart, derivatives with different side-chain protecting groups like Boc, and the commonly used diamino acid, Lysine.

Performance Comparison of Diamino Acid Building Blocks

The choice of a diamino acid building block in solid-phase peptide synthesis (SPPS) has a profound impact on the resulting peptide's properties. The comparison below summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundFmoc-L-Dap(Boc)-OHFmoc-L-Lys(Boc)-OH
Stereochemistry D-amino acidL-amino acidL-amino acid
Side-Chain Length Short (one carbon)Short (one carbon)Longer (four carbons)
Side-Chain Protection Fmoc (base-labile)Boc (acid-labile)Boc (acid-labile)
Expected Impact on Secondary Structure Can induce β-turns or disrupt α-helices.[1]Can be accommodated within standard secondary structures.Generally well-tolerated in α-helices and β-sheets.
Expected Enzymatic Stability High resistance to proteolysis due to D-configuration.[2][3][4]Susceptible to proteolysis.Susceptible to proteolysis at the C-terminal side of the residue.
Orthogonality in Fmoc-SPPS Side-chain deprotection occurs with α-amino deprotection. Useful for symmetrical modifications or when simultaneous deprotection is desired.Orthogonal; side-chain Boc group is stable to piperidine but removed by TFA.[][6][7]Orthogonal; side-chain Boc group is stable to piperidine but removed by TFA.[8]
Applications Inducing turns, enhancing stability, creating scaffolds for symmetrical modifications.Site-specific modification, lactam bridging, conjugation.[7]Introducing a positive charge, site-specific labeling, and modifications.

Impact on Peptide Structure and Function

Conformational Properties

The incorporation of a D-amino acid like D-Dap is a powerful strategy to induce specific secondary structures, such as β-turns or β-hairpins.[1] This can lead to more rigid and conformationally defined peptides, which can enhance binding affinity and selectivity for biological targets.[2]

Circular Dichroism (CD) spectroscopy is a key technique to assess these conformational changes. Peptides incorporating D-amino acids often show distinct CD spectra compared to their all-L counterparts. For instance, a peptide adopting an α-helical structure will typically show negative bands around 208 and 222 nm, while a β-sheet will have a negative band around 218 nm. The introduction of a D-amino acid can disrupt these structures or lead to the formation of unique turns, reflected in a shift in these characteristic bands.

Hypothetical Comparative CD Spectra Data

Peptide SequenceDominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Ac-AAAA(L-Dap)AAAA-NH₂α-helix-25,000
Ac-AAAA(D-Dap)AAAA-NH₂Disrupted helix / β-turn-10,000
Ac-AAAA(L-Lys)AAAA-NH₂α-helix-28,000

Note: This data is illustrative and the actual impact is sequence-dependent.

Enzymatic Stability

A major advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[3][4] Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize L-amino acids. By placing a D-amino acid at a potential cleavage site, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological systems.

An in vitro enzymatic degradation assay can quantify this effect. By incubating the peptide with proteases like trypsin or chymotrypsin, or in human serum, and monitoring the amount of intact peptide over time using High-Performance Liquid Chromatography (HPLC), the rate of degradation can be determined.

Expected Outcome of Enzymatic Stability Assay

PeptideProteaseHalf-life (hours)
Peptide with L-DapTrypsin< 1
Peptide with D-DapTrypsin> 24
Peptide with L-LysTrypsin< 0.5 (cleavage C-terminal to Lys)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating an this compound residue.

1. Resin Preparation:

  • Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain, and then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU/HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a ninhydrin test.

  • Wash the resin with DMF (5 times).

4. Incorporation of this compound:

  • Follow the standard coupling protocol (step 3). Note that with this compound, subsequent deprotection with piperidine will remove both the α-amino and β-amino Fmoc groups. This is a key consideration for the design of the synthetic strategy. For orthogonal protection, Fmoc-Dap(Boc)-OH would be used.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Filter to collect the filtrate and precipitate the crude peptide in cold diethyl ether.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

1. Sample Preparation:

  • Purify the synthesized peptides by reverse-phase HPLC to >95% purity.

  • Prepare peptide stock solutions in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD measurements should be between 0.1-0.2 mg/mL.

2. Data Acquisition:

  • Use a CD spectrometer to scan the peptide samples in the far-UV region (typically 190-250 nm).

  • Record spectra at a controlled temperature (e.g., 25°C).

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

3. Data Analysis:

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the spectra for characteristic bands indicative of α-helix, β-sheet, or random coil structures.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow Resin 1. Start with Resin Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple next Fmoc-AA-OH Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave 7. Final Cleavage & Deprotection (TFA) Repeat->Cleave Final cycle Purify 8. Purify Peptide (HPLC) Cleave->Purify

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).

Orthogonal_Protection cluster_0 This compound cluster_1 Fmoc-Dap(Boc)-OH (Orthogonal) a α-NH-Fmoc β-NH-Fmoc b Piperidine Treatment a->b c α-NH2 β-NH2 b->c Simultaneous Deprotection d α-NH-Fmoc β-NH-Boc e Piperidine Treatment d->e f α-NH2 β-NH-Boc e->f Selective α-NH2 Deprotection g TFA Treatment f->g h α-NH2 β-NH2 g->h Side-chain Deprotection

Caption: Comparison of deprotection strategies for this compound and Fmoc-Dap(Boc)-OH.

References

A Comparative Guide to the Application of Fmoc-Dap(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with precisely engineered properties is a cornerstone of modern drug discovery and biomedical research. The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap), offers a versatile platform for introducing functional modifications. The bifunctional nature of Dap, featuring both an α-amino and a β-amino group, allows for the creation of branched peptides, the attachment of labels, or the formation of cyclic structures. The successful synthesis of such modified peptides hinges on a robust orthogonal protection strategy.

This guide provides a comprehensive comparison of Fmoc-Dap(Fmoc)-OH with alternative building blocks for the introduction of Dap residues in solid-phase peptide synthesis (SPPS). We will delve into the performance of different protecting group strategies for the Dap side chain, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for your research needs.

Performance Comparison of Dap Building Blocks in Fmoc-SPPS

The choice of protecting group for the β-amino function of Dap is critical, directly influencing coupling efficiency, deprotection conditions, and the potential for side reactions. The ideal protecting group should be stable throughout the peptide chain elongation and selectively removable on-resin to allow for side-chain modification without affecting the peptide backbone or other side chains.

Here, we compare the widely used this compound with other commercially available, orthogonally protected Fmoc-Dap derivatives.

Building BlockSide-Chain Protecting GroupDeprotection ConditionsKey AdvantagesPotential Challenges
This compound Fmoc20% Piperidine in DMF- Utilizes the same deprotection reagent as the α-Fmoc group, simplifying reagent requirements.- High stability of the Fmoc group.- Simultaneous removal of both α- and β-Fmoc groups requires careful planning for selective N-terminal modification.
Fmoc-Dap(Boc)-OH Boc (tert-Butoxycarbonyl)Mild acid (e.g., TFA)- Orthogonal to the base-labile α-Fmoc group.- Well-established and widely used protecting group.- Requires an additional acid deprotection step on-resin, which may not be suitable for acid-sensitive sequences.
Fmoc-Dap(Alloc)-OH Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger- Fully orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu) protecting groups.- Mild deprotection conditions.- Requires the use of a palladium catalyst, which must be thoroughly removed from the final peptide.- The catalyst can be sensitive to air and moisture.
Fmoc-Dap(ivDde)-OH ivDde (1-(4,4-dimethyl-2,6-dione-cyclohexylidene)-3-methylbutyl)2-5% Hydrazine in DMF- Orthogonal to both Fmoc and acid-labile protecting groups.- Relatively mild and rapid deprotection.- Hydrazine is toxic and requires careful handling.- Potential for side reactions with certain amino acids.
Fmoc-Dap(Mtt)-OH Mtt (4-Methyltrityl)Highly diluted acid (e.g., 1-5% TFA in DCM)- Very mild acid-labile protecting group, allowing for selective removal in the presence of more robust acid-labile groups like tBu.- Can be too labile for some applications, leading to premature deprotection.- Showed abnormally poor coupling efficiency in some cases.[1]

Case Study: Synthesis of a Branched Peptide using Fmoc-Lys(Fmoc)-OH

Experimental Protocols

The following are detailed methodologies for the incorporation of an orthogonally protected Dap residue and subsequent on-resin side-chain modification.

Protocol 1: Incorporation of Fmoc-Dap(Protecting Group)-OH into a Peptide Sequence

This protocol describes a standard cycle for the incorporation of an Fmoc-Dap derivative into a peptide chain using manual or automated Fmoc-SPPS.

  • Resin Preparation:

    • Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Dap(Protecting Group)-OH:

    • Prepare the coupling solution: Dissolve Fmoc-Dap(Protecting Group)-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Side-Chain Deprotection of the Dap Residue

This protocol outlines the selective removal of the side-chain protecting group from the incorporated Dap residue. The specific deprotection reagent will depend on the chosen protecting group as detailed in the comparison table. The following is an example for the Alloc group.

  • Resin Preparation:

    • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Alloc Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (25 eq.) in anhydrous DCM.

    • Add the solution to the resin and agitate the mixture at room temperature for 30 minutes.

    • Repeat the treatment with a fresh solution for another 30 minutes.

  • Washing:

    • Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and finally DCM.

The deprotected β-amino group of the Dap residue is now available for on-resin modification, such as the coupling of another peptide chain, a fluorescent label, or for cyclization.

Visualization of Key Workflows

To further clarify the experimental processes, the following diagrams illustrate the core concepts of Fmoc-SPPS and on-resin side-chain modification.

Fmoc_SPPS_Workflow Resin Resin-NH2 Fmoc_AA_Coupling Couple Fmoc-AA-OH Resin->Fmoc_AA_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Coupling->Fmoc_Deprotection Next_Fmoc_AA_Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Next_Fmoc_AA_Coupling Repeat Repeat n times Next_Fmoc_AA_Coupling->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Standard workflow of Fmoc solid-phase peptide synthesis.

On_Resin_Modification Peptide_Resin Resin-Peptide-Dap(PG) Selective_Deprotection Selective Side-Chain Deprotection Peptide_Resin->Selective_Deprotection Deprotected_Peptide Resin-Peptide-Dap(NH2) Selective_Deprotection->Deprotected_Peptide Modification On-Resin Modification (e.g., Coupling, Labeling, Cyclization) Deprotected_Peptide->Modification Modified_Peptide Resin-Modified Peptide Modification->Modified_Peptide Final_Cleavage Final Cleavage & Deprotection Modified_Peptide->Final_Cleavage Final_Product Final Modified Peptide Final_Cleavage->Final_Product

Workflow for on-resin side-chain modification of a Dap residue.

References

Safety Operating Guide

Proper Disposal of Fmoc-Dap(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-Dap(Fmoc)-OH as a chemical waste product. It should be collected in a designated, sealed, and properly labeled container for disposal by a licensed chemical waste management company. Under no circumstances should it be disposed of down the drain or in regular municipal waste streams.

This guide provides essential safety and logistical information for the proper disposal of Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid (this compound), a reagent commonly utilized in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental compliance, and the integrity of research operations. While a specific Safety Data Sheet (SDS) from one supplier classifies the pure substance as not hazardous, conflicting information regarding its water hazard potential and the common practice for similar chemical compounds necessitate a cautious approach to its disposal.

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While one Safety Data Sheet states it is not a hazardous substance, it is also classified as a combustible solid and possesses a high water hazard class, indicating potential environmental risk.[1]

Key Safety Information:

PropertyValueSource
CAS Number 201473-90-7[1][2]
Molecular Formula C33H28N2O6[1][2]
Appearance Crystals or powder[1]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) WGK 3 (Severely hazardous to water)[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[4]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to protect personnel and the environment. The following protocol outlines the necessary steps for the safe handling and disposal of both solid waste and solutions containing this chemical.

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste to avoid unintended reactions.[3]

2. Waste Collection:

  • Solid Waste: Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.[3]

3. Containerization and Labeling:

  • Use containers that are chemically resistant and can be securely sealed.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.

4. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Follow your institution's guidelines for the temporary storage of chemical waste.

5. Final Disposal:

  • All waste containers must be disposed of through your institution's certified chemical waste disposal program.

  • Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Unreacted chemical, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the chemical) B->D Liquid E Collect in a Designated, Labeled, and Sealed Solid Waste Container C->E F Collect in a Designated, Labeled, and Sealed Liquid Waste Container D->F G Store in a Secure, Ventilated, and Designated Waste Storage Area E->G F->G H Arrange for Pickup by Certified Chemical Waste Disposal Service G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Synthesis: A Guide to Handling Fmoc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the safe handling of specialized reagents like Fmoc-Dap(Fmoc)-OH is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment and maintain research integrity. While specific hazard data for this compound is not extensively documented, a cautious approach based on its chemical class and intended use in SPPS is warranted.[1][2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes exposure risks and ensures the reagent's stability.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Recommended storage temperature is typically 2-8°C.

  • Log the receipt date and manufacturer's details for inventory management.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and aerosols.[1][2][4]

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use anti-static techniques when weighing the powder to minimize dispersion.[4]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During Synthesis:

  • Employ appropriate personal protective equipment (PPE) at all times during the SPPS process.[5]

  • Ensure all reaction vessels are properly labeled.

  • Be mindful of the potential hazards associated with other reagents used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage.[6][7]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage procedures.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides and SPPS reagents. Change gloves frequently, especially if contaminated.[1][4][8]
Respiratory Protection Dust Mask (N95)Recommended when handling the lyophilized powder outside of a fume hood or if significant dust generation is anticipated.[8][9]
Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][8][10]

Waste StreamDisposal Procedure
Solid this compound Waste Collect unused, expired, or contaminated solid reagent in a designated, clearly labeled, and sealed container for solid chemical waste.[8][11]
Contaminated Labware and Disposables Items such as weighing boats, gloves, and paper towels contaminated with this compound should be collected in a designated, labeled container for solid hazardous waste.[8][11]
Liquid Waste (Solutions containing this compound) Collect solutions in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent, this may be classified as halogenated or non-halogenated solvent waste.[8] The container should be clearly labeled with "Hazardous Waste" and the chemical names of all components.[10][11]
Final Disposal All waste containers must be disposed of through your institution's certified chemical waste disposal program or a licensed hazardous waste management company.[8][10][11]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key decision points and workflows.

SafeHandlingWorkflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately (2-8°C, Dry, Ventilated) Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Synthesize Perform Synthesis Prepare->Synthesize Segregate Segregate Waste Synthesize->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Dispose Dispose via Institutional Chemical Waste Program Collect->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Caption: Decision-making process for selecting appropriate Personal Protective Equipment (PPE).

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.